molecular formula C6H5BrClNO B1522339 3-Bromo-2-chloro-6-methoxypyridine CAS No. 777931-67-6

3-Bromo-2-chloro-6-methoxypyridine

Cat. No.: B1522339
CAS No.: 777931-67-6
M. Wt: 222.47 g/mol
InChI Key: OSXXSYYRNKLDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-6-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-chloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXXSYYRNKLDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674434
Record name 3-Bromo-2-chloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777931-67-6
Record name 3-Bromo-2-chloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloro-6-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-6-methoxypyridine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the , a key heterocyclic building block in modern medicinal and agrochemical research. Halogenated pyridines are fundamental intermediates, enabling access to a wide array of complex derivatives through reactions like cross-coupling.[1] This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the synthetic strategy, ensuring both reproducibility and a deeper understanding of the process.

Strategic Importance and Synthetic Challenges

This compound is a highly versatile intermediate. The distinct electronic nature and positioning of its three substituents—bromo, chloro, and methoxy—allow for regioselective functionalization, making it an invaluable scaffold in the synthesis of novel therapeutic agents and pesticides.[2][3] The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine at the 2-position can be targeted for nucleophilic substitution.[4]

The primary challenge in synthesizing polysubstituted pyridines lies in controlling the regioselectivity of the functionalization. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1][5] Therefore, the synthesis requires careful consideration of the directing effects of existing substituents and the choice of reaction conditions to achieve the desired isomer.

Recommended Synthetic Pathway: Electrophilic Bromination

The most direct and logical approach to synthesizing this compound is the electrophilic bromination of a suitable precursor. The commercially available 2-chloro-6-methoxypyridine serves as an ideal starting material.

Mechanistic Rationale and Regioselectivity

The outcome of the electrophilic bromination is governed by the directing effects of the substituents already present on the pyridine ring.

  • -OCH₃ (Methoxy) Group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

  • -Cl (Chloro) Group: This is a deactivating, ortho, para-directing group. Its deactivating nature stems from its inductive electron withdrawal, while its directing effect is due to lone pair donation via resonance.

When both groups are present, the powerful activating effect of the methoxy group dominates. It strongly directs the incoming electrophile (Br⁺) to the positions ortho and para to itself. In 2-chloro-6-methoxypyridine, the positions ortho to the methoxy group are C3 and C5. The C3 position is favored for substitution, leading to the desired product.

G cluster_0 Directing Effects on 2-Chloro-6-methoxypyridine cluster_1 Substituent Effects cluster_2 Predicted Outcome Pyridine N C2-Cl C3-H C4-H C5-H C6-OCH3 Result Major Product: Bromination at C3 Minor Product: Bromination at C5 Pyridine->Result Electrophilic Bromination OCH3 Methoxy (-OCH3) Activating Ortho, Para-Directing OCH3->Pyridine:C6 Directs to C3, C5 Cl Chloro (-Cl) Deactivating Ortho, Para-Directing Cl->Pyridine:C2 Directs to C3

Caption: Regioselectivity of bromination on 2-chloro-6-methoxypyridine.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility. The causality behind each step is explained to empower the researcher to make informed decisions.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberHazard
2-Chloro-6-methoxypyridine143.5717228-64-7Irritant
N-Bromosuccinimide (NBS)177.98128-08-5Corrosive, Oxidizer
Sulfuric Acid (98%)98.087664-93-9Corrosive, Oxidizer
Dichloromethane (DCM)84.9375-09-2Carcinogen suspect
Saturated Sodium Bicarbonate84.01144-55-8Irritant
Anhydrous Sodium Sulfate142.047757-82-6N/A

Step-by-Step Procedure

G start Start dissolve 1. Dissolve 2-chloro-6-methoxypyridine in Sulfuric Acid at 0°C start->dissolve add_nbs 2. Add N-Bromosuccinimide (NBS) portion-wise, maintaining T < 5°C dissolve->add_nbs react 3. Stir at 0-5°C for 1h, then warm to RT and stir for 4-6h add_nbs->react monitor 4. Monitor reaction via TLC react->monitor monitor->react Incomplete workup 5. Pour mixture onto crushed ice monitor->workup Reaction Complete neutralize 6. Neutralize with sat. NaHCO3 until pH ~7-8 workup->neutralize extract 7. Extract with Dichloromethane (DCM) (3x volume) neutralize->extract dry 8. Dry organic layer over Na2SO4 extract->dry concentrate 9. Concentrate under reduced pressure dry->concentrate purify 10. Purify via column chromatography (Hexane/Ethyl Acetate gradient) concentrate->purify end End Product: This compound purify->end

Caption: Workflow for the .

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-chloro-6-methoxypyridine (1.0 eq). Cool the flask to 0°C in an ice bath.

  • Acidification: Slowly add concentrated sulfuric acid (98%, ~5-10 mL per gram of starting material) while maintaining the internal temperature below 10°C. The pyridine derivative will protonate and dissolve.

    • Causality: Sulfuric acid serves as both the solvent and a catalyst. It protonates the pyridine nitrogen, which deactivates the ring, but it also protonates NBS, generating a more potent electrophilic bromine species (Br⁺).

  • Bromination: Once the solution is homogeneous and cooled to 0°C, add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise over 30 minutes. Ensure the temperature does not rise above 5°C during the addition.

    • Expertise: Using a slight excess of NBS ensures complete consumption of the starting material. Portion-wise addition is critical for temperature control and preventing runaway reactions or the formation of di-brominated byproducts.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Carefully pour the reaction mixture onto a beaker of crushed ice. This will dilute the acid and precipitate the crude product.

    • Trustworthiness: This step must be performed slowly in a well-ventilated fume hood, as the dilution of concentrated sulfuric acid is highly exothermic.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The final product, this compound, is typically a solid.[6]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the substitution pattern. The spectrum should show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C5 positions.

  • ¹³C NMR: To confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight (222.47 g/mol ) and the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom.[7][8]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Sulfuric Acid: Extremely corrosive. Handle only in a fume hood and add it to other solutions slowly.

    • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

    • Dichloromethane (DCM): A suspected carcinogen and volatile. All extractions and evaporations must be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The via electrophilic bromination of 2-chloro-6-methoxypyridine is a reliable and scalable method. By understanding the mechanistic principles of electrophilic aromatic substitution and the directing effects of the substituents, researchers can effectively produce this valuable intermediate. The detailed protocol and causal explanations provided herein are designed to ensure a high degree of success and safety, empowering chemists in their pursuit of novel molecular discovery.

References

An In-Depth Technical Guide to 3-Bromo-2-chloro-6-methoxypyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-2-chloro-6-methoxypyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in the pharmaceutical and agrochemical industries. This document delves into the core physical and chemical properties, reactivity profile, spectral characterization, handling protocols, and synthetic applications of this versatile intermediate.

Compound Identification and Core Physical Properties

This compound is a polysubstituted pyridine derivative whose unique arrangement of functional groups—a bromine atom, a chlorine atom, and a methoxy group—imparts a distinct reactivity profile crucial for advanced organic synthesis.

IdentifierData
IUPAC Name This compound[1]
CAS Number 777931-67-6[1]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol
Physical Form Solid[1]
Purity Typically ≥98%[1]

While specific experimental data for the boiling point and density of this compound are not widely published, data for the closely related isomer, 3-Bromo-6-chloro-2-methoxypyridine (CAS 1211526-62-3), provides useful estimates.

Property (for isomer 1211526-62-3)Predicted Value
Boiling Point 227.3 ± 35.0 °C[2]
Density 1.650 ± 0.06 g/cm³[2]

Spectroscopic Characterization

Full spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While specific peak lists are proprietary to manufacturers, standard analytical techniques are employed for characterization. Researchers can obtain compound-specific spectra from commercial suppliers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the pyridine ring. The proton NMR would be expected to show two distinct aromatic proton signals, and a singlet for the methoxy group protons.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing both bromine and chlorine atoms.

  • Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the characteristic vibrations of the functional groups present, such as C-O stretching for the methoxy group, C=N and C=C stretching of the pyridine ring, and C-Br/C-Cl stretching.

Vendors like ChemicalBook indicate the availability of ¹H NMR, ¹³C NMR, MS, and IR spectra for this compound[3].

Chemical Properties and Reactivity Profile

The synthetic utility of this compound is dictated by the electronic nature of its substituted pyridine ring and the differential reactivity of its two halogen atoms.

The pyridine ring is inherently electron-deficient. This effect is amplified by the presence of two electron-withdrawing halogen atoms (Br and Cl). This electronic arrangement makes the molecule a prime candidate for two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions : The carbon-halogen bonds are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl. This differential reactivity allows for selective or sequential functionalization. The C-Br bond at the 3-position is typically more reactive than the C-Cl bond at the 2-position in standard cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the selective introduction of aryl, vinyl, or alkynyl groups at the C-3 position while leaving the C-2 chloro-substituent available for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the ring, particularly at positions ortho and para to the nitrogen atom, facilitates nucleophilic attack. The chlorine atom at the C-2 position is highly activated towards displacement by nucleophiles (such as amines, alcohols, or thiols), a common strategy in drug development.

Caption: Reactivity map of this compound.

Synthetic Applications

This molecule serves as a pivotal intermediate in the synthesis of complex molecular architectures. Its trifunctional nature allows for the regioselective introduction of various substituents, making it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery and for developing new agrochemicals.

  • Pharmaceutical Development : As a pharmaceutical intermediate, it is used to construct core scaffolds for Active Pharmaceutical Ingredients (APIs). The ability to perform sequential, site-selective cross-coupling and SNAr reactions is a powerful tool for medicinal chemists.

  • Agrochemical Synthesis : The pyridine core is a common feature in many modern pesticides and herbicides. This compound provides a versatile platform for creating new agrochemical candidates with enhanced efficacy and targeted activity.

Safety and Handling

As with any laboratory chemical, proper handling and storage procedures are paramount to ensure safety. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification:

  • Signal Word : Warning[1]

  • Hazard Statements :

    • H315: Causes skin irritation[1].

    • H319: Causes serious eye irritation[1].

    • H335: May cause respiratory irritation[1].

Recommended Precautions:

  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Storage and Handling:

  • Store in a dry, cool, and well-ventilated place[4].

  • Keep container tightly closed.

  • Store under an inert atmosphere[1]. Recommended storage temperature is 2-8°C[1].

  • Handle in a well-ventilated place, preferably within a chemical fume hood.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling reaction, a cornerstone application for this substrate class. This protocol is designed to be self-validating through careful control of the reaction environment.

Objective : To synthesize a 3-aryl-2-chloro-6-methoxypyridine derivative via selective C-Br bond activation.

Suzuki_Workflow Reagents 2. Add Reagents - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Heat 4. Heat and Stir (e.g., 90-100 °C, 4-18h) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Workup (Cool, Dilute, Extract) Monitor->Workup Upon Completion Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure 3-Aryl Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Inert Atmosphere Setup : Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction. Causality: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure catalytic turnover.

  • Addition of Solids : To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable base such as anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv), and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv). Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.

  • Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v), via a syringe. Causality: Degassing the solvent by sparging with an inert gas removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution : Heat the reaction mixture to a temperature between 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Causality: The aqueous workup removes inorganic salts (like the base and halide byproducts) and water-soluble impurities.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-2-chloro-6-methoxypyridine.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined and differential reactivity at the C-2 and C-3 positions allows for controlled, sequential functionalization, making it an indispensable tool for constructing complex molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to leverage its full potential in accelerating innovation in pharmaceutical and agrochemical development.

References

commercial availability of 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2-chloro-6-methoxypyridine: Commercial Availability, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 777931-67-6), a key halogenated pyridine intermediate essential for advanced organic synthesis. The strategic placement of bromo, chloro, and methoxy functionalities on the pyridine scaffold makes it a highly versatile building block in medicinal chemistry and agrochemical research. This document details its commercial availability, provides a field-proven synthesis protocol with full characterization data, explores its application in palladium-catalyzed cross-coupling reactions, and outlines critical safety and handling procedures. The guide is designed to equip researchers and development professionals with the technical insights required to effectively source, synthesize, and utilize this valuable compound in their discovery pipelines.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, and its substitution pattern is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] The presence of two distinct halogen atoms (bromine and chlorine) at ortho- and meta-positions relative to the nitrogen atom, along with a methoxy group, offers a unique combination of electronic properties and reactivity for synthetic transformations.

The bromine atom, in particular, serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing the complex carbon-carbon and carbon-heteroatom bonds prevalent in modern pharmaceuticals.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 777931-67-6[5][6]
Molecular Formula C₆H₅BrClNO[5][6]
Molecular Weight 222.47 g/mol [5][7]
IUPAC Name This compound
Appearance Colorless Solid[5][8]
Melting Point 64–65 °C[5][8]
Storage Room temperature or 2-8 °C, Inert atmosphere[6]

Significance and Applications in Research and Development

Halogenated pyridines are indispensable tools in drug discovery.[3][9] this compound serves as a quintessential example of a high-value intermediate, primarily utilized as a precursor in the synthesis of more complex molecular architectures. Its utility is demonstrated in numerous patents for the development of novel therapeutic agents.[10][11][12]

A primary application involves its use in Suzuki-Miyaura coupling reactions. The carbon-bromine bond at the 3-position can be selectively activated under palladium catalysis to form a new carbon-carbon bond with a boronic acid or ester, leaving the chloro and methoxy groups untouched for potential subsequent modifications. This precise regioselectivity is a cornerstone of efficient and convergent synthetic strategies.

For instance, in the development of novel inhibitors of the menin-MLL interaction for cancer therapy, this compound is used as a starting material to synthesize a key cyclopropyl-substituted pyridine intermediate.[10][11][12]

Below is a representative workflow illustrating this critical application.

G reagent1 3-Bromo-2-chloro- 6-methoxypyridine reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 Cyclopropyl boronic acid reagent2->reaction catalyst Pd(OAc)₂ Tricyclohexylphosphine K₃PO₄ catalyst->reaction Toluene/H₂O Reflux product 2-Chloro-3-cyclopropyl- 6-methoxypyridine downstream Further Synthetic Steps (e.g., amination, coupling) product->downstream Key Intermediate reaction->product

Caption: Suzuki coupling of this compound.

Commercial Availability

This compound is commercially available from a range of specialized chemical suppliers catering to the research and development sector. Procurement considerations should include verification of purity (typically ≥98%), available quantities, and appropriate storage conditions to ensure material integrity.

Table 2: Selected Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesCAS Number
Sigma-Aldrich ≥98%Varies (distributor for Ambeed, Inc.)777931-67-6
ChemScene >98%100mg, 250mg, 500mg, 1g, 5g777931-67-6
BLD Pharm 98%1g, 5g, 25g777931-67-6
CP Lab Chemicals min 98%10g777931-67-6
Angene 98%1g, 5g, 10g, 25g, 100g, 500g777931-67-6

Note: Availability and quantities are subject to change. Researchers should consult directly with suppliers for current stock and lead times.

Synthesis and Characterization

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or to ensure a specific purity profile. A reliable and high-yield protocol has been published in the peer-reviewed literature as part of the total synthesis of Acromelic Acids A and B.[5][8] The synthesis starts from the readily available 2-chloro-6-methoxypyridine and proceeds via an electrophilic bromination.

Experimental Protocol: Synthesis of this compound[5][9]

The causality for this experimental design is rooted in the electronic nature of the pyridine ring. The methoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. Bromination with N-Bromosuccinimide (NBS) occurs regioselectively at the 3-position, which is para to the activating methoxy group, leading to the desired product in good yield.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification start 2-Chloro-6-methoxypyridine (1.0 equiv) step1 1. Combine starting material, NBS, and CH₃CN at room temperature. start->step1 reagent N-Bromosuccinimide (NBS) (1.5 equiv) reagent->step1 solvent Acetonitrile (CH₃CN) solvent->step1 step2 2. Heat mixture to reflux (approx. 82 °C) for 24 hours. step3 3. Monitor reaction completion by TLC. step4 4. Quench with saturated aqueous Na₂S₂O₃. step3->step4 step5 5. Extract with Ethyl Acetate (EtOAc). step6 6. Dry organic layer over anhydrous Na₂SO₄. step7 7. Concentrate under reduced pressure. step6->step7 step8 8. Purify by silica gel column chromatography (n-hexane/EtOAc). product This compound (Yield: 63%) step8->product

Caption: Workflow for the synthesis of this compound.
Characterization Data

The identity and purity of the synthesized compound must be validated. The following data are consistent with the successful synthesis of the target molecule.[5][8]

  • ¹H-NMR (500 MHz, CDCl₃) δ: 7.72 (d, J=8.50 Hz, 1H), 6.58 (d, J=8.50 Hz, 1H), 3.92 (s, 3H).

  • ¹³C-NMR (125 MHz, CDCl₃) δ: 162.4, 147.3, 143.8, 110.9, 110.1, 54.3.

  • HR-MS (ESI-TOF): Calculated for C₆H₆BrClNO [(M+H)⁺] 221.9316. Found 221.9314.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound must be handled with appropriate care in a laboratory setting. A thorough review of the Safety Data Sheet (SDS) from the supplier is mandatory before use.

Table 3: Hazard Identification and Recommended Personal Protective Equipment (PPE)

Hazard ClassGHS PictogramHazard Statement(s)Recommended PPE
Skin Irritation GHS07H315: Causes skin irritation.Chemical-resistant gloves (e.g., Nitrile), Lab coat
Eye Irritation GHS07H319: Causes serious eye irritation.Safety glasses with side-shields or goggles
Respiratory Irritation GHS07H335: May cause respiratory irritation.Use only in a chemical fume hood
  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a certified chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8 °C is recommended.

Conclusion

This compound is a high-utility building block for chemical synthesis, offering multiple, differentially reactive sites for the construction of complex molecules. Its commercial availability from several reputable suppliers facilitates its direct use in research. Furthermore, the existence of a robust and well-documented synthesis protocol provides a reliable pathway for its preparation on a larger scale. A thorough understanding of its reactivity, handling requirements, and synthetic utility enables researchers to leverage this intermediate to accelerate innovation in drug discovery and other areas of chemical science.

References

The Strategic Application of 3-Bromo-2-chloro-6-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within the vast landscape of functionalized pyridines, 3-Bromo-2-chloro-6-methoxypyridine emerges as a highly versatile and strategically valuable building block. The orthogonal reactivity of its halogen substituents, coupled with the directing and electronically modifying influence of the methoxy group, provides medicinal chemists with a powerful tool for the efficient construction of complex molecular architectures. This technical guide will provide an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Polysubstituted Pyridine Core

The inherent value of this compound lies in the distinct chemical reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[2][3] This reactivity differential allows for selective, sequential functionalization of the pyridine ring, a critical advantage in the synthesis of complex, polysubstituted molecules.

The methoxy group at the 6-position further enhances the utility of this scaffold. It serves to electronically modulate the pyridine ring, influencing the reactivity of the halogenated positions and potentially impacting the binding affinity of derivative compounds with their biological targets. Furthermore, the methoxy group can play a role in modulating the physicochemical properties of the final molecule, such as solubility and metabolic stability.[1]

This guide will explore the practical applications of this strategic design, from the synthesis of the core molecule to its elaboration into potential therapeutic agents.

Synthesis of the this compound Scaffold

The precursor, 2-chloro-6-methoxy-pyridin-3-amine, can be synthesized from commercially available 2-amino-6-chloro-3-nitropyridine.[4] The process involves a nucleophilic aromatic substitution of the chloro group with methoxide, followed by the reduction of the nitro group to an amine.[4]

Proposed Synthetic Workflow:

G start 2-Amino-6-chloro-3-nitropyridine step1 Methoxylation (NaOMe, MeOH) start->step1 intermediate1 2-Amino-6-methoxy-3-nitropyridine step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H2, Pd/C) intermediate1->step2 intermediate2 2-Chloro-6-methoxy-pyridin-3-amine step2->intermediate2 step3 Diazotization (NaNO2, HBr) intermediate2->step3 intermediate3 Diazonium Salt step3->intermediate3 step4 Sandmeyer Reaction (CuBr) intermediate3->step4 product This compound step4->product

Caption: Proposed synthesis of this compound.

Characterization and Physicochemical Properties

The unambiguous characterization of this compound is crucial for its effective use. While a comprehensive set of published spectroscopic data is not available, the expected spectral features can be predicted based on analysis of closely related analogues.[5][6][7][8][9]

Property Predicted/Reported Value Source/Reference
Molecular Formula C₆H₅BrClNO[Sigma-Aldrich]
Molecular Weight 222.47 g/mol [Sigma-Aldrich]
Appearance Solid[Sigma-Aldrich]
¹H NMR Aromatic protons expected in the δ 7.0-8.0 ppm range. Methoxy singlet expected around δ 3.9-4.1 ppm.Analogues[8]
¹³C NMR Aromatic carbons expected in the δ 110-160 ppm range. Methoxy carbon expected around δ 55-60 ppm.Analogues[5][9]
Storage Inert atmosphere, 2-8°C[Sigma-Aldrich]

Note: Specific spectral data should be obtained and verified for each batch of the compound. A reported ¹H NMR spectrum is available from ChemicalBook.[8]

Key Chemical Transformations and Experimental Protocols

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise and controlled elaboration of the pyridine core.

Chemoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[2] Due to the higher reactivity of the C-Br bond, the initial Suzuki coupling will selectively occur at the 3-position, leaving the C-Cl bond intact for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start This compound reagents1 Ar-B(OH)2 Pd(PPh₃)₄, Base start->reagents1 Suzuki Coupling 1 (at C-Br) product1 3-Aryl-2-chloro-6-methoxypyridine reagents1->product1 reagents2 Ar'-B(OH)2 Pd Catalyst, Ligand, Base product1->reagents2 Suzuki Coupling 2 (at C-Cl) product2 3-Aryl-2-Aryl'-6-methoxypyridine reagents2->product2

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2-chloro-6-methoxypyridine

This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of substituents—a bromine atom, a chlorine atom, and a methoxy group—on the pyridine core provides a versatile scaffold for the synthesis of complex molecules. The differential reactivity of the halogen atoms allows for selective, sequential cross-coupling reactions, making it a valuable building block in the construction of novel active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a comprehensive overview of the synthetic strategies for preparing this key intermediate, with a focus on the underlying chemical principles and practical experimental guidance.

Synthetic Strategies: A Multi-Step Approach

The synthesis of this compound is typically achieved through a multi-step process, commencing with a readily available pyridine precursor. The most logical and commonly employed strategy involves the sequential introduction of the desired functional groups onto the pyridine ring. This approach allows for precise control over the substitution pattern and maximizes the overall yield. The general synthetic pathway can be outlined as follows:

  • Selective Methoxylation: Starting with a di-halogenated pyridine, one of the halogen atoms is selectively replaced by a methoxy group.

  • Regioselective Bromination: The resulting mono-methoxy, mono-chloro pyridine is then brominated at a specific position on the ring, dictated by the directing effects of the existing substituents.

The following sections will delve into the specifics of each of these key transformations.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-6-methoxypyridine

The journey to our target molecule begins with the preparation of the crucial intermediate, 2-chloro-6-methoxypyridine. The most common and cost-effective starting material for this synthesis is 2,6-dichloropyridine.[1] The selective replacement of one chlorine atom with a methoxy group is a critical step that leverages the principles of nucleophilic aromatic substitution.

Reaction Causality: Why this Pathway?

In 2,6-dichloropyridine, the two chlorine atoms are electronically equivalent. However, under controlled conditions, a single substitution can be achieved. The reaction with a methoxide source, typically sodium methoxide, proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the two chlorine atoms activates the ring towards nucleophilic attack. By using a stoichiometric amount of the nucleophile and carefully controlling the reaction temperature, monosubstitution can be favored over disubstitution.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxypyridine from 2,6-Dichloropyridine

This protocol is a representative example based on established methodologies for the methoxylation of dichloropyridines.[2][3]

Materials:

  • 2,6-Dichloropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Toluene (or other suitable solvent)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropyridine (1.0 eq) in anhydrous methanol.

  • Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 65-70 °C) and maintain for several hours (4-12 h). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloro-6-methoxypyridine can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow liquid.[4]

Data Presentation:

Starting MaterialReagentSolventTemperatureReaction TimeTypical Yield
2,6-DichloropyridineSodium MethoxideMethanolReflux4-12 h70-90%

Part 2: Regioselective Bromination to Yield this compound

With the 2-chloro-6-methoxypyridine intermediate in hand, the final step is the introduction of a bromine atom at the 3-position of the pyridine ring. This is an electrophilic aromatic substitution reaction, and the position of bromination is directed by the existing substituents.

Causality of Regioselectivity:

The methoxy group at the 6-position is an activating, ortho-, para-directing group due to its electron-donating resonance effect. The chloro group at the 2-position is a deactivating, ortho-, para-directing group. The nitrogen atom in the pyridine ring is strongly deactivating towards electrophilic substitution. The combined directing effects of the methoxy and chloro groups, along with the deactivating effect of the ring nitrogen, favor electrophilic attack at the 3- and 5-positions. However, the 3-position is sterically less hindered and electronically more favored, leading to the regioselective formation of the 3-bromo isomer.

Experimental Protocol: Bromination of 2-Chloro-6-methoxypyridine

This protocol is a general procedure for the bromination of activated pyridine rings.[5]

Materials:

  • 2-Chloro-6-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Water

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous acetonitrile or dichloromethane.

  • Addition of Brominating Agent: Cool the solution to 0 °C and add N-bromosuccinimide (1.0-1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (2-16 h) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction by adding water and a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or recrystallization to afford the final product as a solid.

Data Presentation:

Starting MaterialReagentSolventTemperatureReaction TimeTypical Yield
2-Chloro-6-methoxypyridineN-BromosuccinimideAcetonitrile0 °C to RT2-16 h60-80%

Visualization of the Synthetic Workflow

To provide a clear visual representation of the entire synthetic process, the following workflow diagram has been generated using Graphviz.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Bromination start 2,6-Dichloropyridine process1 Reaction with Sodium Methoxide in Methanol (Reflux) start->process1 Nucleophilic Aromatic Substitution intermediate 2-Chloro-6-methoxypyridine process1->intermediate process2 Reaction with N-Bromosuccinimide in Acetonitrile intermediate->process2 Electrophilic Aromatic Substitution product This compound process2->product

Caption: Synthetic workflow for this compound.

Conclusion and Field-Proven Insights

The synthesis of this compound is a well-established, yet nuanced, process that requires careful control of reaction conditions to achieve high yields and purity. The presented two-step synthetic route, starting from 2,6-dichloropyridine, is a robust and scalable method suitable for both laboratory and industrial settings.

Key considerations for success include:

  • Purity of Starting Materials: The use of high-purity 2,6-dichloropyridine is essential to minimize the formation of byproducts.

  • Moisture Control: Both the methoxylation and bromination steps are sensitive to moisture. The use of anhydrous solvents and reagents is crucial.

  • Reaction Monitoring: Careful monitoring of the reaction progress by TLC or GC-MS is necessary to determine the optimal reaction time and prevent over-reaction or decomposition.

  • Purification: Effective purification of the intermediate and final product is critical to obtain material of the required quality for subsequent applications.

This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and adhering to sound experimental practices, the successful preparation of this compound can be readily achieved.

References

Methodological & Application

Application Notes & Protocols: Selective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selective Cross-Coupling of Dihaloheteroarenes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the pharmaceutical and materials science sectors is particularly profound, where the synthesis of complex biaryl and hetero-biaryl scaffolds is paramount.[3][4] Pyridine-containing molecules, in particular, are ubiquitous structural motifs in a vast array of FDA-approved drugs and advanced materials.[5][6]

This guide focuses on a specific and challenging substrate: 3-bromo-2-chloro-6-methoxypyridine. As a dihalogenated heteroarene, it presents a unique opportunity for sequential, site-selective functionalization. However, this potential is coupled with distinct challenges. The inherent electron deficiency of the pyridine ring and the presence of two different halogen atoms necessitate a carefully optimized protocol to control regioselectivity. Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation, a common hurdle in coupling reactions involving nitrogen-containing heterocycles.[3][7]

The primary objective of this protocol is to leverage the differential reactivity of the C-Br and C-Cl bonds to achieve a selective Suzuki-Miyaura coupling at the C3 (bromo) position. This document provides a deep dive into the reaction mechanism, a detailed experimental protocol, and field-proven insights to empower researchers to successfully navigate this transformation.

The Mechanistic Blueprint: Achieving Regioselectivity

The success of the selective Suzuki-Miyaura coupling hinges on a clear understanding of its catalytic cycle, which universally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

The Catalytic Cycle
  • Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the electrophile. This is typically the rate-determining step.[2] For this compound, the key to regioselectivity lies in this initial step. The relative reactivity of organic halides towards oxidative addition follows the general trend: R-I > R-OTf > R-Br >> R-Cl.[1] This inherent reactivity difference allows the Pd(0) catalyst to selectively insert into the more labile Carbon-Bromine bond over the stronger, less reactive Carbon-Chlorine bond, forming a Pd(II) intermediate.

  • Transmetalation: This step involves the transfer of the organic moiety (R²) from the organoboron reagent to the palladium center, displacing the halide. This process is critically facilitated by a base. The base activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻), which readily engages in ligand exchange with the Pd(II) complex.[9][10][11] The exact mechanism can proceed through different pathways, but the formation of this activated boronate species is widely accepted as essential for efficient transmetalation.[1][10]

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) center couple, forming the new C-C bond of the desired product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][8]

Suzuki_Catalytic_Cycle cluster_reactants Reactants Reactant1 3-Bromo-2-chloro-6- methoxypyridine (Ar-X) ArPdX ArPdX Reactant2 Organoboron Reagent (R'-B(OH)₂) ArPdR ArPdR

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Key Parameters for Success

The optimization of a Suzuki coupling protocol requires the careful selection of several key components.

  • Palladium Catalyst & Ligand: While simple catalysts like Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] can be effective, modern protocols for challenging substrates often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[8][9] Buchwald ligands, such as SPhos or XPhos, are particularly effective for coupling heteroaryl chlorides due to their electron-richness and steric bulk, which promote both oxidative addition and reductive elimination.[12][13] For selective C-Br coupling, a less aggressive catalyst system may be sufficient and even preferable to avoid competing C-Cl activation.

  • Base: The choice of base is critical and substrate-dependent. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[11] K₃PO₄ is often a robust choice for heteroaryl couplings, providing sufficient basicity without inducing significant side reactions.[12] The base must be soluble enough in the aqueous phase of the solvent system to be effective.

  • Solvent System: The reaction is typically performed in a biphasic mixture of an organic solvent and water. The organic solvent (e.g., 1,4-dioxane, toluene, DME) dissolves the organohalide and catalyst, while the aqueous phase dissolves the inorganic base.[5][8][13] Thoroughly degassing the solvent system is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Organoboron Reagent: Arylboronic acids are the most common coupling partners. However, they can be prone to protodeboronation or homocoupling under reaction conditions.[14] In such cases, using more stable alternatives like pinacol boronate esters or potassium aryltrifluoroborates can improve reaction outcomes.[1]

Comparative Reaction Protocols

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of halogenated pyridines, providing a valuable reference for optimization.

SubstrateCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
2-Bromo-3-methylpyridinePd(PPh₃)₄ (5)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)901875-85Effective for a substituted bromopyridine.[3]
3-Amino-2-chloropyridinePd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄Toluene10018HighBuchwald ligand system for a challenging chloropyridine.[3]
2-Bromo-3-methoxypyridinePdCl₂(dppf) (2-3)Cs₂CO₃ (2)DMF1008-16GoodDppf is a reliable ligand for a broad range of substrates.[13]
General HalopyridinesPd(OAc)₂ (1-2) / PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-GoodA classic, cost-effective catalyst system.[13]
2,4-DichloropyridinePd(OAc)₂ (2) / IPr·HCl (4)K₃PO₄ (2)Toluene/H₂ORT18C4-selectiveLigand-controlled selectivity.[15]

Detailed Experimental Protocol: C3-Selective Arylation

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents:
  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2–1.5 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3–5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate, brine, anhydrous sodium sulfate (for workup)

  • Silica gel (for chromatography)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 223.4 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 or 5:1 ratio (e.g., 4 mL dioxane, 1 mL water). The mixture should be stirred to ensure homogeneity.

  • Reaction: Immerse the flask in a preheated oil bath at 90–100 °C. Stir vigorously for the duration of the reaction (typically 12–24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-aryl-2-chloro-6-methoxypyridine product.

Experimental_Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Field Insights & Troubleshooting

Even with a robust protocol, challenges can arise. An experienced scientist anticipates and addresses these proactively.

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a different batch can resolve issues. The formation of palladium black is a visual indicator of catalyst decomposition and can reduce reaction efficiency.[14]

    • Poor Degassing: Oxygen is detrimental to the Pd(0) catalyst. Ensure solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[16]

  • Side Reactions:

    • Protodeboronation: This is the hydrolysis of the boronic acid C-B bond, resulting in a de-borylated arene byproduct.[14] Using a slight excess of the boronic acid (1.2-1.5 equiv.) can help compensate. If this is a persistent issue, switching to a more stable boronate ester is recommended.[1][16]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R²-R²). This is often favored by the presence of oxygen.

    • Dehalogenation: The starting material can be reduced, replacing the bromine with a hydrogen atom. This can sometimes occur if the reaction mixture contains sources of hydride.[14][17]

  • Lack of Reproducibility:

    • Reagent Quality: The purity of the boronic acid is critical. Over time, boronic acids can dehydrate to form boroxines, which may have different reactivity.[14] Storing boronic acids in a cool, dry place is essential.[16]

    • Inconsistent Stirring/Heating: Ensure consistent and vigorous stirring, especially in a biphasic system, to maximize interfacial contact between reactants. Maintain a stable reaction temperature.

By controlling these variables and understanding the underlying mechanism, researchers can reliably achieve selective C-C bond formation on complex substrates like this compound, unlocking pathways to novel and valuable molecules.

References

Introduction: Navigating the Challenge of Selective C-N Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-6-methoxypyridine

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials, where aryl and heteroaryl amines are prevalent structural motifs.[3][4]

This guide focuses on a particularly challenging substrate: this compound. The presence of two distinct halogen atoms on the pyridine ring—a bromine at the C3 position and a chlorine at the C2 position—introduces a critical question of chemoselectivity. A successful transformation requires precise control over the reaction conditions to direct the amination to the desired site.

Typically, the reactivity of carbon-halogen bonds in palladium-catalyzed couplings follows the order C-I > C-Br > C-Cl, suggesting the C-Br bond should react preferentially.[5][6] However, in heteroaromatic systems like pyridine, electronic effects are significant. Halogen atoms at positions alpha (C2) or gamma (C4) to the ring nitrogen are electronically activated, making them more susceptible to oxidative addition by the palladium catalyst.[6][7] This creates a scenario where the inherent reactivity of the C-Br bond is in direct competition with the positional activation of the C-Cl bond.

This application note provides a deep dive into managing this selectivity, offering detailed mechanistic insights and field-tested protocols for researchers, scientists, and drug development professionals. We will explore how strategic ligand selection can steer the reaction toward either the C-Br or C-Cl position, transforming a synthetic challenge into a versatile opportunity for molecular diversification.

Mechanistic Rationale: The Ligand as the Director of Selectivity

The outcome of the Buchwald-Hartwig amination of this compound is fundamentally governed by the catalyst system. The catalytic cycle, while complex, provides clear points of control.[1][8]

The reaction initiates with the oxidative addition of the aryl halide to a Pd(0) complex, which is widely considered the rate-determining and selectivity-determining step.[9][10] The palladium catalyst must choose between the C-Br bond at the 3-position and the C-Cl bond at the 2-position. The phosphine ligand bound to the palladium center is the most critical factor in influencing this choice.

  • Steric Hindrance: Bulky, sterically demanding phosphine ligands can preferentially favor oxidative addition at the less hindered C3-Br position. Ligands like the Buchwald biarylphosphines are designed with significant steric bulk to control catalyst activity and selectivity.[11]

  • Electronic Properties: Electron-rich ligands enhance the electron density at the palladium center, which generally accelerates the rate of oxidative addition for both C-Cl and C-Br bonds. The interplay between ligand electronics and the electronic properties of the pyridine substrate is subtle but crucial.

  • Bite Angle (for Bidentate Ligands): For bidentate phosphine ligands like Xantphos or DPEPhos, the natural bite angle influences the geometry and reactivity of the palladium center, which can translate to selectivity between the two halogen sites.

By carefully selecting the ligand, one can exploit the subtle differences in steric and electronic environments at the C2 and C3 positions to achieve high chemoselectivity.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13]

Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine (R₂NH) Coordination PdII_Aryl->AmineCoord PdII_Amine [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Base Deprotonation PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Amido Complex Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ Product RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide robust starting points for achieving selective amination. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Selective Amination at the C3-Br Position

This procedure is optimized to favor reactivity at the carbon-bromine bond, leveraging a sterically hindered ligand to disfavor approach at the more crowded C2 position.

Materials:

  • Substrate: this compound

  • Amine: e.g., Morpholine (or desired primary/secondary amine)

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Catalyst Loading: In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.5 mol%), and Sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Remove the vessel from the glovebox. Add the desired amine (1.2 equiv) followed by anhydrous toluene (to achieve a substrate concentration of ~0.1 M).

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-2-chloro-6-methoxypyridine derivative.

Protocol 2: Selective Amination at the C2-Cl Position

This procedure aims to exploit the electronic activation at the C2 position using a bidentate ligand known to promote coupling at aryl chlorides.[14][15] This represents a more challenging transformation, often requiring slightly higher catalyst loadings or temperatures.

Materials:

  • Substrate: this compound

  • Amine: e.g., Aniline (or desired primary/secondary amine)

  • Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv) and Cesium Carbonate (2.0 equiv).

  • Catalyst Loading: In a separate vial under an inert atmosphere, pre-mix Pd(OAc)₂ (2.0 mol%) and Xantphos (3.0 mol%) in a small amount of dioxane for 15 minutes.

  • Reagent Addition: Add the amine (1.3 equiv) to the Schlenk flask, followed by the pre-mixed catalyst solution and additional anhydrous 1,4-dioxane (to achieve a substrate concentration of ~0.1 M).

  • Reaction Execution: Seal the flask and heat in an oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by LC-MS. Due to the lower reactivity of the C-Cl bond, this reaction may require 24-48 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the 2-amino-3-bromo-6-methoxypyridine derivative.

Parameter Optimization and Troubleshooting

The success of this selective amination hinges on the careful balance of several key parameters. The following table summarizes their roles and provides guidance for optimization.

ParameterRecommended RangeInfluence on Selectivity & YieldCausality & Expert Insights
Palladium Source 1-5 mol%Primarily affects reaction rate. Higher loadings can improve yields for challenging substrates but increase cost and residual metal.Pd₂(dba)₃ and Pd(OAc)₂ are common choices.[5] Pre-catalysts (e.g., XPhos Pd G3) can offer faster activation and more reproducible results.
Ligand 1.1 - 2.0 (L/Pd ratio)The most critical parameter for selectivity. Bulky monodentate ligands (e.g., XPhos, RuPhos) often favor C-Br amination.[11] Bidentate ligands with specific bite angles (e.g., Xantphos) may favor C-Cl.[14]The ligand's steric profile dictates access to the C-X bond, while its electronic nature modulates the energy barrier of oxidative addition.[7]
Base 1.2 - 2.5 equivStrong, non-nucleophilic bases are required. NaOtBu is highly effective but can be poorly tolerated by sensitive functional groups.[5] K₂CO₃ or Cs₂CO₃ are milder alternatives.The base's role is to deprotonate the amine, forming the palladium-amido intermediate prior to reductive elimination.[12] Its strength and solubility are key.
Solvent 0.1 - 0.5 MToluene and 1,4-Dioxane are standard. Aprotic polar solvents can sometimes accelerate the reaction but may complicate work-up.The solvent must solubilize the reactants and the base to a sufficient degree.[16]
Temperature 80 - 120 °CHigher temperatures increase reaction rates but can lead to catalyst decomposition and side reactions (e.g., hydrodehalogenation).The C-Cl bond activation typically requires more thermal energy than the C-Br bond.[14]

Experimental Workflow Visualization

The general laboratory workflow for setting up a Buchwald-Hartwig amination reaction is outlined below.

Experimental Workflow start Start prep Prepare Inert Atmosphere (Schlenk Line / Glovebox) start->prep reagents Add Solid Reagents (Substrate, Base, Catalyst, Ligand) prep->reagents solvents Add Liquid Reagents (Solvent, Amine) reagents->solvents reaction Heat and Stir Reaction (e.g., 100 °C, 24h) solvents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench and Work-up (Filter, Extract, Dry) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a prime example of a modern cross-coupling challenge where success is dictated by a deep understanding of the underlying mechanistic principles. The inherent competition between C-Br and C-Cl bond activation can be effectively controlled through the rational selection of the phosphine ligand. By leveraging sterically hindered monodentate ligands, chemists can achieve selective amination at the C3-Br position, while specific bidentate ligands may offer a pathway to functionalize the C2-Cl bond. The protocols and optimization guidelines presented here serve as a comprehensive resource for researchers to confidently approach this and similar chemoselective transformations, unlocking new avenues for the synthesis of complex, functionalized heteroaromatic molecules.

References

Application Note: Selective Sonogashira Coupling of 3-Bromo-2-chloro-6-methoxypyridine at the C-3 Position

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to performing a selective Sonogashira cross-coupling reaction on 3-bromo-2-chloro-6-methoxypyridine. We delve into the mechanistic principles governing the reaction's chemoselectivity, offer a detailed, field-proven protocol for selective alkynylation at the C-3 position, and discuss the critical experimental parameters that ensure high yield and purity. This guide is intended for researchers in organic synthesis and drug development seeking to utilize this versatile building block for the construction of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to selectively functionalize specific positions on a polysubstituted pyridine ring is therefore of paramount importance for the synthesis of novel compounds. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as one of the most powerful and versatile methods for forming C(sp²)-C(sp) bonds under mild conditions.[2][3][4]

The substrate, this compound, presents a common synthetic challenge: how to achieve selective functionalization at one of two different halogenated sites. This application note demonstrates that leveraging the inherent reactivity differences between C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for a highly regioselective Sonogashira coupling at the C-3 (bromo) position, leaving the C-2 (chloro) position intact for subsequent orthogonal transformations.

Mechanistic Rationale for Chemoselectivity

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is key to controlling the reaction's outcome.

The generally accepted mechanism involves:

  • Palladium Cycle: An active Pd(0) species undergoes oxidative addition into the aryl-halide bond (the rate-determining step), forming a Pd(II) intermediate.

  • Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide species.[2][6] This step activates the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex reductively eliminates the final product, regenerating the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal R¹-Pd(II)(C≡CR²)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-C≡CR² pd_transmetal->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_transmetal alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide aryl_halide R¹-X aryl_halide->pd_oxidative

Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction.

The chemoselectivity in the coupling of this compound is dictated by the first step of the palladium cycle: oxidative addition. The rate of oxidative addition for aryl halides follows a well-established trend: I > Br > OTf >> Cl .[7] The C-Br bond is significantly more reactive towards Pd(0) insertion than the C-Cl bond. This difference in reactivity allows for the selective formation of the C(sp²)-C(sp) bond at the C-3 position while preserving the C-2 chloro substituent. Studies on various dihalogenated pyridines and other heteroarenes consistently show that palladium-catalyzed cross-couplings preferentially occur at the more reactive halogen site.[8][9]

Detailed Experimental Protocol

This protocol describes the selective coupling of this compound with phenylacetylene as a model reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Pyridine, Alkyne, Catalysts, Base) solvent 2. Prepare Anhydrous Solvent (THF) reagents->solvent degas 3. Degas Solvent (N₂ Sparge for 15 min) solvent->degas setup 4. Assemble Flask under N₂ Add Reagents degas->setup run 5. Stir at Room Temp (or mild heat, e.g., 40 °C) setup->run monitor 6. Monitor by TLC/GC-MS (Until SM consumed) run->monitor filter 7. Filter through Celite® (Wash with EtOAc) monitor->filter extract 8. Aqueous Workup (Wash with NH₄Cl, brine) filter->extract dry 9. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) extract->dry purify 10. Purify by Chromatography (Silica Gel) dry->purify characterize 11. Characterize Product (NMR, MS) purify->characterize

Figure 2: General Experimental Workflow for Sonogashira Coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to make a ~0.2 M solution with respect to the starting halide) via syringe. Follow with the addition of triethylamine (2.5 eq) and the terminal alkyne (1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature. The reaction typically appears as a yellow-to-brown heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting halide is consumed (typically 2-6 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-2-chloro-6-methoxypyridine product.

Guide to Experimental Parameters

The success of the Sonogashira coupling hinges on the careful selection of each reaction component. The choices below are based on established principles to maximize yield and selectivity.

Parameter Recommendation Rationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%)These are robust, commercially available, and air-stable precatalysts that readily form the active Pd(0) species in situ.[2] For more challenging couplings, catalysts with more electron-rich or bulky phosphine ligands (e.g., XPhos, SPhos) can be employed, though they are often unnecessary for reactive C-Br bonds.
Copper(I) Co-catalyst CuI (2-10 mol%)Copper(I) is crucial for accelerating the reaction, allowing it to proceed at room temperature.[4][10] However, its presence can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[3] To minimize this, use the lowest effective catalyst loading and ensure the reaction is maintained under a strictly inert atmosphere. For sensitive substrates, a "copper-free" Sonogashira may be attempted, though this often requires higher temperatures and different ligands.[11][12]
Base Triethylamine (NEt₃) or DIPEAAn amine base is required to neutralize the H-X acid formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[2] NEt₃ is often sufficient and can sometimes be used as the solvent. DIPEA is a more sterically hindered, non-nucleophilic base that can be beneficial if the substrate or product is sensitive to nucleophilic attack.
Solvent THF, DMF, AcetonitrileTHF is an excellent general-purpose solvent for Sonogashira reactions. DMF can be used for less soluble substrates and can sometimes accelerate the reaction, but it is more difficult to remove during workup. The solvent must be anhydrous and thoroughly degassed to prevent quenching of the catalysts and unwanted side reactions.
Temperature Room Temperature to 40-50 °CThe high reactivity of the C-Br bond means this coupling can often be performed efficiently at room temperature.[2] Gentle heating may be applied if the reaction is sluggish, but excessive heat can increase the rate of side reactions and potentially compromise the selectivity over the C-Cl bond.

Troubleshooting Common Issues

  • Low or No Conversion: Ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen. The palladium catalyst may be inactive; try a fresh bottle or a different precatalyst.

  • Significant Alkyne Homocoupling (Glaser Product): This is a common side reaction promoted by oxygen and excess copper. Reduce the amount of CuI, ensure rigorous degassing of the solvent, and maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Stalls: This could be due to catalyst deactivation. Adding a second small portion of the palladium catalyst may restart the reaction.

  • Loss of Selectivity (Reaction at C-Cl): This is highly unlikely under the mild conditions recommended. If observed, it would suggest excessively harsh conditions (e.g., very high temperatures, prolonged reaction times) or the use of a highly specialized catalyst system known to activate C-Cl bonds.

Conclusion

The Sonogashira coupling of this compound is a reliable and highly regioselective transformation that provides valuable intermediates for chemical synthesis. By leveraging the intrinsic reactivity difference between C-Br and C-Cl bonds, chemists can selectively install an alkyne moiety at the C-3 position. The protocol detailed herein is robust and serves as an excellent starting point for various terminal alkynes. Careful control over the reaction parameters, particularly the exclusion of oxygen and the choice of catalyst system, is critical to achieving high yields and product purity.

References

Application Notes and Protocols for the Regioselective Negishi Cross-Coupling of 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced organic materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3] The Negishi cross-coupling reaction, a powerful palladium- or nickel-catalyzed method for forming carbon-carbon bonds, stands out for its high functional group tolerance and broad substrate scope, making it an invaluable tool for the synthesis of complex substituted pyridines from halopyridine precursors.[4][5] This guide provides a detailed examination of the Negishi cross-coupling with the challenging substrate 3-Bromo-2-chloro-6-methoxypyridine, focusing on achieving regioselective functionalization.

The Challenge of Regioselectivity in Dihalopyridines

The substrate, this compound, presents a classic challenge in cross-coupling chemistry: regioselectivity. Two primary factors govern which halogen will participate in the initial oxidative addition step of the catalytic cycle:

  • Inherent Halogen Reactivity: The C-X bond strength decreases down the halogen group, leading to a general reactivity trend of C-I > C-Br > C-Cl in palladium-catalyzed oxidative additions.[6][7] This principle strongly favors the reaction at the more labile C-Br bond at the C3 position.

  • Positional Electronic Effects: In pyridine rings, the positions alpha to the nitrogen (C2 and C6) are electronically activated towards oxidative addition.[6] This is due to the electron-withdrawing nature of the nitrogen atom, which lowers the bond dissociation energy of the adjacent C-X bond. This effect would favor reaction at the C2-Cl position.

In the case of this compound, these two effects are in opposition. While the C2 position is electronically primed for reaction, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. Therefore, selective coupling at the C3 position is the more probable outcome under standard Negishi coupling conditions. Achieving selective coupling at the C2 position would likely require specialized catalysts or conditions designed to override the inherent reactivity difference of the halogens.[8]

The Negishi Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a series of well-defined steps, as illustrated below.[9][10] The cycle is initiated by the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst.

Negishi_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product zn_salt ZnX'X trans_complex->zn_salt organohalide R¹-X (this compound) organohalide->oa_complex organozinc R²-ZnX' organozinc->trans_complex

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocols

The following protocols provide a comprehensive guide for the preparation of organozinc reagents and their subsequent regioselective Negishi cross-coupling with this compound.

Part 1: Preparation of Organozinc Reagents

The successful execution of a Negishi coupling is contingent on the quality of the organozinc reagent. These reagents are notoriously sensitive to moisture and air, necessitating the use of anhydrous solvents and inert atmosphere techniques.

Protocol 1A: From Organolithium or Grignard Reagents (Transmetalation)

This is a common and reliable method for preparing a wide range of aryl- and alkylzinc reagents.

  • Materials:

    • Organolithium or Grignard reagent (1.0 equiv)

    • Anhydrous Zinc Chloride (ZnCl₂) solution (1.0 M in THF, 1.05 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the solution of the organolithium or Grignard reagent under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the anhydrous ZnCl₂ solution via syringe. An exothermic reaction may be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the resulting solution for 1-2 hours. The organozinc reagent is now ready for use in the coupling reaction.

Protocol 1B: From Organic Halides (Oxidative Insertion)

This method is suitable for the direct preparation of organozinc halides from organic bromides or iodides.

  • Materials:

    • Organic bromide or iodide (1.0 equiv)

    • Activated zinc dust (1.5 equiv)

    • Anhydrous THF or DMAc

    • Iodine (I₂) (catalytic amount)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add the activated zinc dust.

    • Add the anhydrous solvent (THF or DMAc) followed by a crystal of iodine to activate the zinc surface (the color will fade upon activation).[9]

    • Add the organic halide to the stirred suspension. Gentle heating may be required to initiate the reaction.

    • Monitor the formation of the organozinc reagent by quenching aliquots and analyzing via GC-MS.

    • Once the reaction is complete, allow the excess zinc to settle, and the supernatant containing the organozinc reagent can be used directly.

Part 2: Regioselective Negishi Coupling Protocol

This protocol is optimized for the selective coupling at the C3-bromo position of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Organozinc reagent solution (from Part 1, 1.2-1.5 equiv)

    • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)

    • Anhydrous THF

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Organic solvent for extraction (e.g., Ethyl Acetate)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental_Workflow start Start: Assemble Flame-Dried Glassware under Inert Atmosphere (Ar/N₂) reagents Add this compound and Palladium Catalyst/Ligand to Flask start->reagents solvent Add Anhydrous THF reagents->solvent stir Stir to Dissolve/Suspend solvent->stir add_organozinc Slowly Add Organozinc Reagent Solution at Room Temperature stir->add_organozinc heat Heat Reaction Mixture (e.g., 60-80 °C) add_organozinc->heat monitor Monitor Progress by TLC/GC-MS heat->monitor monitor->heat No workup Reaction Complete: Cool to RT and Quench with sat. aq. NH₄Cl monitor->workup Yes extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract wash Wash Organic Layer with Water and Brine extract->wash dry Dry Organic Layer (Na₂SO₄/MgSO₄) and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for the Negishi cross-coupling.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

    • Add anhydrous THF via syringe and stir the mixture at room temperature for 15-20 minutes to ensure dissolution and catalyst activation.

    • Slowly add the prepared organozinc reagent solution to the reaction mixture via syringe over 10-15 minutes.

    • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.

    • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-2-chloro-6-methoxypyridine.

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of catalyst, ligand, and solvent can significantly influence the yield and selectivity of the Negishi coupling. The following table summarizes representative conditions for the C3-selective coupling.

EntryOrganozinc Reagent (R²-ZnX)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (3)-THF651280-90
2Ethylzinc bromidePdCl₂(dppf) (2)-THF70875-85
3(Thiophen-2-yl)zinc chloridePd₂(dba)₃ (1.5)XPhos (3)Dioxane801685-95
4Propylzinc iodideNi(acac)₂ (5)dppe (5)DMAc80670-80

Considerations for Inverting Regioselectivity

While coupling at the C3-bromo position is the electronically and kinetically favored pathway, achieving functionalization at the C2-chloro position is a desirable synthetic goal. Based on recent advances in ligand-controlled regioselectivity, the following strategies could be explored:[8]

  • Use of Bulky, Electron-Rich Ligands: Ligands such as bulky N-heterocyclic carbenes (NHCs) or biarylphosphines (e.g., XPhos, SPhos) can alter the steric and electronic environment around the palladium center.[11] This can change the preferred site of oxidative addition, potentially favoring the more sterically accessible, albeit less reactive, C2-chloro position.

  • Lower Reaction Temperatures: Running the reaction at lower temperatures may accentuate the energetic differences between the transition states for oxidative addition at the two positions, potentially allowing for greater selectivity with an appropriate catalyst system.

It is critical to note that achieving C2-selectivity is a significant challenge and would require substantial optimization of reaction conditions.

Conclusion

The Negishi cross-coupling of this compound offers a powerful method for the synthesis of valuable, functionalized pyridine derivatives. By understanding the interplay of electronic effects and inherent halogen reactivity, a high degree of regioselectivity for coupling at the C3-bromo position can be achieved. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and materials science to access these important molecular scaffolds. Further exploration of advanced catalyst systems may unlock the potential for selective functionalization at the C2-chloro position, expanding the synthetic utility of this versatile building block.

References

Application Notes & Protocols: A Guide to the Regioselective Functionalization of 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-chloro-6-methoxypyridine is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its utility stems from the differential reactivity of its two halogen substituents, which allows for precise and regioselective functionalization. This guide provides an in-depth analysis of the key factors governing this selectivity and offers detailed, field-proven protocols for its application in cornerstone synthetic transformations. We will explore palladium-catalyzed cross-coupling reactions, which preferentially occur at the C3-Brorno position, and nucleophilic aromatic substitution (SNAr), which selectively targets the C2-Chloro position. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this scaffold for the synthesis of complex molecular architectures.

The Principle of Regioselectivity: C-Br vs. C-Cl Reactivity

The synthetic value of this compound lies in the orthogonal reactivity of its carbon-halogen bonds. The ability to selectively functionalize one position while leaving the other intact is crucial for efficient and modular synthesis. This regioselectivity is governed by a combination of electronic and bond strength effects.

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2][3] This step is generally the rate-determining step. The carbon-bromine (C-Br) bond, with an average bond dissociation energy of 276-290 kJ/mol, is significantly weaker than the carbon-chlorine (C-Cl) bond (339-346 kJ/mol).[4] Consequently, the palladium catalyst preferentially undergoes oxidative addition at the more labile C-Br bond at the C3 position.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[5] In this compound, the C2 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atom. The nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the addition-elimination mechanism.[5][6][7] The C-Cl bond is therefore more susceptible to displacement by nucleophiles than the C-Br bond at the less activated C3 position.

This differential reactivity allows for a predictable, stepwise approach to molecular construction, as illustrated below.

Caption: Orthogonal reactivity of this compound.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The weaker C-Br bond is the primary site for palladium-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[8][9] For this compound, this reaction proceeds with high regioselectivity at the C3 position.

The reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] The base is crucial for activating the boronic acid, facilitating the transmetalation step.[11]

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition + Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation + Ar'-B(OR)2 - X-B(OR)2 Product Complex Product Complex Transmetalation Complex->Product Complex Product Complex->Pd(0)L2 Reductive Elimination Ar-Ar' 3-Aryl-2-chloro-6-methoxypyridine Product Complex->Ar-Ar' Product Ar-Br This compound Ar'-B(OR)2 Boronic Acid/Ester + Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.[9]

  • Catalyst Addition: Add the PdCl₂(dppf) catalyst to the flask.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 18 hours.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85[9]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane85480-95[9]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018>90

Table 1. Representative conditions for Suzuki-Miyaura coupling of bromopyridines.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for constructing carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.[12][13] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[14]

This protocol outlines a general procedure for the coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and/or solvent)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in the chosen solvent.

  • Reagent Addition: Add the amine base, followed by the terminal alkyne via syringe.[14]

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS). Reaction times can vary from 3 to 24 hours.

  • Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[14]

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[1][2] The choice of a sterically hindered phosphine ligand is often critical for achieving high yields, especially with challenging heteroaryl halides.[15]

The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a strong base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[2][3][16]

Buchwald_Hartwig_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Oxidative_Addition Pd(II)(Ar)(Br)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition + Ar-Br Amine_Coordination [Pd(II)(Ar)(HNR'R'')L2]+Br- Oxidative_Addition->Amine_Coordination Amine Coordination + HNR'R'' Deprotonation Pd(II)(Ar)(NR'R'')L2 Amine_Coordination->Deprotonation Deprotonation (Base) Deprotonation->Pd(0)L2 Reductive Elimination Product 3-Amino-2-chloro-6-methoxypyridine Deprotonation->Product Product Ar-Br This compound Amine Primary or Secondary Amine Base e.g., NaOtBu, Cs2CO3

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

This protocol provides a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Sterically hindered phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.[15]

  • Reagent Addition: Add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[15]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2 position, activated by the adjacent ring nitrogen, is the preferred site for SNAr reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism.[6] The nucleophile first attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyridine ring.[7]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Amine

This protocol describes a general procedure for the substitution of the C2-chloride with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (2.0-3.0 equiv, can act as both nucleophile and base)

  • Optional: A non-nucleophilic base like potassium carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Reaction Setup: Dissolve this compound in the chosen solvent in a sealable reaction vessel.

  • Reagent Addition: Add the amine (and optional base, if used).

  • Reaction: Seal the vessel and heat the mixture. Temperatures can range from 80 °C to 150 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine to remove the solvent and excess amine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

NucleophileBaseSolventTemp (°C)Typical Yield (%)
MorpholineExcess MorpholineNMP120High
Sodium MethoxideN/AMethanolRefluxHigh
AnilineK₂CO₃DMF100Moderate to High

Table 2. Representative conditions for SNAr at the C2-position.

Sequential Functionalization Strategy

The orthogonal reactivity of the C2 and C3 positions enables powerful sequential functionalization strategies. A common approach is to first perform a palladium-catalyzed cross-coupling at the C3-Br position, followed by a nucleophilic aromatic substitution at the C2-Cl position. This allows for the controlled and divergent synthesis of highly substituted pyridine derivatives from a single starting material.

Caption: Workflow for sequential Suzuki coupling and SNAr.

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis. A thorough understanding of the factors that control the regioselectivity of its reactions is key to its effective utilization. Palladium-catalyzed cross-coupling reactions reliably functionalize the C3-bromo position, while nucleophilic aromatic substitution targets the electronically activated C2-chloro position. By leveraging this predictable and orthogonal reactivity, chemists can design efficient and flexible synthetic routes to complex, highly substituted pyridine derivatives for applications in drug discovery, agrochemicals, and materials science.

References

Application Notes and Protocols: 3-Bromo-2-chloro-6-methoxypyridine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological, pharmacokinetic, and physicochemical properties. 3-Bromo-2-chloro-6-methoxypyridine is a particularly valuable heterocyclic building block that offers a unique combination of reactive sites, enabling the controlled and sequential introduction of molecular complexity.[2]

The utility of this intermediate is rooted in the distinct reactivity of its substituents:

  • Halogen Atoms (Br and Cl): The bromine and chlorine atoms serve as versatile handles for a wide range of metal-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[3] Critically, the differential reactivity between the C-Br and C-Cl bonds allows for chemoselective functionalization, a cornerstone of efficient and elegant synthetic strategy.[4]

  • Methoxy Group (-OCH₃): The methoxy group is a common feature in many drugs, influencing ligand-target binding interactions, improving metabolic stability, and modifying physicochemical parameters like solubility and lipophilicity.[5] Its presence on the pyridine ring also modulates the electronic properties of the scaffold.

This guide provides an in-depth exploration of this compound, detailing its properties, core reactivity, and field-proven protocols for its application in pharmaceutical intermediate synthesis. The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for leveraging this powerful synthetic intermediate.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's physical properties and safe handling requirements is a prerequisite for its successful and safe implementation in any synthetic protocol.

PropertyValueSource
Molecular Formula C₆H₅BrClNO[6] (analogue)
Molecular Weight 222.47 g/mol [7]
CAS Number 1211526-62-3[7][8]
Appearance Powder or liquid[7]
Purity Typically ≥ 99%[7]

Safety & Handling:

This compound and its structural analogues require careful handling in a laboratory setting.[9] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[12] Use non-sparking tools and take measures to prevent electrostatic discharge.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Core Reactivity & Synthetic Strategy

The primary synthetic value of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > OTf > Cl, which forms the basis for a predictable and powerful synthetic strategy.[4][14] This allows for the bromine at the C3 position to be selectively functionalized while leaving the more robust chlorine at the C2 position intact for a subsequent transformation.

G Start This compound Reaction1 First Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) @ C3-Br Position Start->Reaction1 Intermediate Monosubstituted Intermediate (3-Aryl/Amino-2-chloro-6-methoxypyridine) Reaction1->Intermediate Reaction2 Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) @ C2-Cl Position Intermediate->Reaction2 Product Disubstituted Pyridine Core (Advanced Pharmaceutical Intermediate) Reaction2->Product

This stepwise approach enables the construction of highly substituted pyridine cores with complete regiochemical control, which is essential for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[15]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species.[14] When using this compound, the C3-Br bond will preferentially react over the C2-Cl bond under standard Suzuki conditions, allowing for the selective introduction of aryl, heteroaryl, or vinyl substituents at this position.[4]

// Nodes Pd0 [label="Pd(0)Ln", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Complex [label="R¹-Pd(II)Ln-X", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_Diorgano [label="R¹-Pd(II)Ln-R²", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for labels ArX [label="R¹-X\n(this compound)", shape=none]; ArB [label="R²-B(OR)₂\n(Boronic Acid/Ester)", shape=none]; Product [label="R¹-R²\n(Coupled Product)", shape=none]; Base [label="Base", shape=none];

// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal; ArB -> Transmetal; Base -> Transmetal; Transmetal -> PdII_Diorgano; PdII_Diorgano -> RedElim; RedElim -> Pd0; RedElim -> Product; } ondot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[16] Similar to the Suzuki coupling, this reaction can be performed selectively at the C3-Br position of this compound to introduce primary or secondary amines, anilines, or other nitrogen-containing moieties.[17] This provides direct access to substituted aminopyridines, which are key pharmacophores in many drug classes.

// Nodes Pd0 [label="Pd(0)Ln", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Complex [label="Ar-Pd(II)Ln-X", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AmidoComplex [label="Ar-Pd(II)Ln-NR¹R²", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for labels ArX [label="Ar-X\n(this compound)", shape=none]; Amine [label="HNR¹R²\n(Amine)", shape=none]; Product [label="Ar-NR¹R²\n(Aryl Amine)", shape=none]; Base [label="Base", shape=none];

// Edges Pd0 -> OxAdd; ArX -> OxAdd; OxAdd -> PdII_Complex; PdII_Complex -> AmineCoord; Amine -> AmineCoord; Base -> AmineCoord; AmineCoord -> AmidoComplex; AmidoComplex -> RedElim; RedElim -> Pd0; RedElim -> Product; } ondot Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are generalized procedures. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield and purity.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C3-bromo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 v/v)

  • Anhydrous solvents and reagents for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-methoxypyridine.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a robust, commercially available catalyst. Pd(OAc)₂ with a specialized ligand like SPhos can improve yields for challenging substrates.[18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid to form a boronate complex, which facilitates transmetalation.[19][20]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic solvent systems are common and effective for Suzuki reactions, aiding in the dissolution of both organic and inorganic reagents.[18]
Protocol 2: Chemoselective Buchwald-Hartwig Amination at the C3-Position

This protocol provides a general method for the selective amination at the C3-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound and the anhydrous solvent. If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solid reagents.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. The choice of temperature is critical and depends on the reactivity of the specific amine.[21]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 3-amino-2-chloro-6-methoxypyridine.

ParameterRecommended ConditionsRationale
Catalyst/Ligand Pd₂(dba)₃ / Xantphos or BINAPThe choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting.[17][22]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium complex.[23]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle.[23]

Conclusion

This compound is a powerful and versatile intermediate for pharmaceutical research and development. Its key strategic advantage lies in the differential reactivity of its two halogen atoms, which enables a predictable, regiocontrolled, and sequential approach to the synthesis of complex, polysubstituted pyridine derivatives. By employing well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, chemists can efficiently construct C-C and C-N bonds, respectively. The protocols and principles outlined in this guide provide a solid foundation for researchers to unlock the full synthetic potential of this valuable building block, accelerating the discovery and development of next-generation therapeutics.

References

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-bromo-2-chloro-6-methoxypyridine as a versatile starting material for the synthesis of diverse and novel heterocyclic compounds. We explore its unique reactivity profile, leveraging the differential reactivity of its halogen substituents to achieve selective functionalization through palladium-catalyzed cross-coupling reactions. This note includes in-depth mechanistic discussions, step-by-step experimental protocols, and data-driven insights to empower the rational design and synthesis of complex molecules with potential therapeutic applications.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring.[1][2] Their prevalence stems from their ability to present functional groups in precise three-dimensional arrangements, engage in hydrogen bonding, and modulate physicochemical properties like solubility and lipophilicity, which are critical for optimizing ADME/Tox profiles.[3]

The starting material, this compound, is a powerful building block precisely because it offers multiple, distinct points for chemical modification. The pyridine core is a common motif in bioactive molecules, and the methoxy group can be a key interaction point or a precursor to a pyridone scaffold. Most importantly, the presence of two different halogens—bromine at the C3 position and chlorine at the C2 position—allows for selective, sequential reactions. This differential reactivity is the cornerstone of its synthetic utility, enabling the construction of complex, highly decorated heterocyclic systems from a single, commercially available precursor.

This guide will focus on palladium-catalyzed cross-coupling reactions, which are among the most robust and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[4][5] We will provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, demonstrating how to control selectivity to build novel fused and bi-heterocyclic systems.

Foundational Principle: Leveraging Differential Halogen Reactivity

The synthetic power of this compound originates from the different bond dissociation energies and reactivity of the C3-Br and C2-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) catalyst. This rate difference allows for highly selective functionalization at the C3 position while leaving the C2-chlorine atom intact for subsequent transformations.

This selectivity provides a clear strategic advantage: one can first introduce diversity at the C3 position under relatively mild conditions and then, under more forcing conditions or with a different catalytic system, modify the C2 position.

Caption: Reactivity hierarchy of this compound.

Synthetic Pathway I: Suzuki-Miyaura Coupling for Bi-Heterocycle Synthesis

The Suzuki-Miyaura coupling is an indispensable tool for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and bi-heterocyclic structures prevalent in pharmaceuticals.[6] By reacting this compound with a variety of (hetero)arylboronic acids or esters, a diverse library of 3-aryl-2-chloro-6-methoxypyridines can be generated.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are used. For challenging couplings, advanced ligands like SPhos or XPhos are employed to promote efficient oxidative addition and reductive elimination.[6]

  • Base: A base such as K₃PO₄ or Cs₂CO₃ is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012~85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016~92
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~88
Data adapted from established procedures for analogous bromopyridines.[6]
Protocol 1: Synthesis of 2-Chloro-6-methoxy-3-(thiophen-3-yl)pyridine

Materials:

  • This compound (1.0 mmol, 222.5 mg)

  • Thiophen-3-ylboronic acid (1.2 mmol, 153.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 814.5 mg)

  • Anhydrous Tetrahydrofuran (THF), degassed (5 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound, thiophen-3-ylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Seal the flask with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed THF via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Synthetic Pathway II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are fundamental to a vast number of pharmaceuticals. This reaction allows for the introduction of primary and secondary amines at the C3 position, providing access to key intermediates for further elaboration.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of ligand is critical. Sterically hindered biarylphosphine ligands like RuPhos and BrettPhos are often superior for coupling with a wide range of amines, preventing catalyst deactivation and promoting the reductive elimination step.

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine and facilitate the catalytic cycle.

Caption: Workflow for Buchwald-Hartwig C-N cross-coupling.

Protocol 2: Synthesis of 2-Chloro-6-methoxy-N-morpholinopyridin-3-amine

Materials:

  • This compound (1.0 mmol, 222.5 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 16.8 mg)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.2 mmol, 2.2 mL)

  • Anhydrous Tetrahydrofuran (THF), (3 mL)

Procedure:

  • In a glovebox or under a stream of argon, add the RuPhos Pd G3 precatalyst and this compound to a flame-dried reaction tube.

  • Add anhydrous THF (3 mL) and morpholine.

  • Add the LiHMDS solution dropwise at room temperature.

  • Seal the tube and heat the mixture in an oil bath at 65 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction should be complete in 12-16 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Sequential Functionalization & Advanced Architectures

The true utility of this compound is realized in multi-step synthetic sequences. After selective functionalization at C3, the C2-chloro substituent becomes the next target for modification, enabling the creation of highly complex and diverse molecular scaffolds.

Strategy:

  • Step 1 (C3 Functionalization): Perform a Suzuki, Buchwald-Hartwig, or Sonogashira coupling at the C3-bromo position as described above.

  • Step 2 (C2 Functionalization): The remaining C2-chloro group can be targeted. While less reactive in cross-coupling, it can be substituted using a stronger nucleophile via Nucleophilic Aromatic Substitution (SNAr) or displaced under more forcing cross-coupling conditions (e.g., using specialized catalysts at higher temperatures).

  • Step 3 (C6 Modification): The C6-methoxy group can be cleaved using reagents like BBr₃ or HBr to yield the corresponding pyridin-2-one. This introduces a hydrogen bond donor/acceptor and a new site for N-alkylation or other modifications.

Sequential_Functionalization A This compound B 3-Aryl-2-chloro-6-methoxypyridine A->B Suzuki Coupling @ C3-Br C 2,3-Diaryl-6-methoxypyridine B->C SNAr / Coupling @ C2-Cl D 2,3-Diarylpyridin-6(1H)-one C->D Demethylation @ C6-OMe

Caption: A strategic workflow for sequential functionalization.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel heterocycles. By understanding and exploiting the differential reactivity of its halogen substituents, chemists can devise elegant and efficient synthetic routes to complex molecular architectures. The protocols detailed in this application note for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable, field-tested methods for the initial, selective functionalization at the C3 position. These foundational reactions open the door to sequential modifications, enabling the rapid generation of diverse compound libraries for screening in drug discovery and materials science programs.

References

Application Notes & Protocols: Strategic Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Dihalogenated Pyridines

Substituted pyridines are cornerstone structural motifs in medicinal chemistry and materials science. Among them, 3-bromo-2-chloro-6-methoxypyridine stands out as a versatile and synthetically valuable building block. Its dihalogenated nature, featuring two distinct carbon-halogen bonds (C-Br and C-Cl), presents both a challenge and an opportunity for chemists. The inherent differences in the reactivity of these bonds allow for selective, sequential functionalization, enabling the rapid construction of complex, highly substituted pyridine derivatives.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using this substrate. We will move beyond simple procedural lists to explain the underlying principles governing reactivity and selectivity, empowering researchers to not only replicate these protocols but also to troubleshoot and adapt them for novel applications. The focus is on achieving predictable and high-yielding transformations by strategically controlling the reaction parameters.

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have transformed modern chemistry, a feat recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[1] These reactions universally proceed through a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][3] A fundamental understanding of this cycle is critical for rational protocol design.

The three key elementary steps are:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halide bond (R-X) of the electrophilic partner. This is often the rate-limiting step and results in a Pd(II) intermediate.[3][4]

  • Transmetalation: The organic group (R') from a nucleophilic organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-R' complex.[4]

  • Reductive Elimination: The two organic fragments (R and R') couple and are expelled from the palladium coordination sphere, forming the desired C-C or C-heteroatom bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3][5]

Palladium Catalytic Cycle cluster_main General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (+ R-X) PdII_RR R-Pd(II)L_n-R' PdII_RX->PdII_RR Transmetalation (+ R'-M) PdII_RR->Pd0 Reductive Elimination (Forms R-R')

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Core Challenge: Regioselectivity of this compound

When a substrate contains multiple potential reaction sites, controlling which site reacts—regioselectivity—is paramount. For this compound, the reaction occurs almost exclusively at the C3-Br bond over the C2-Cl bond under standard cross-coupling conditions. This selectivity is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and thus more susceptible to cleavage than the C-Cl bond. This lower activation energy barrier makes the oxidative addition of palladium into the C-Br bond kinetically more favorable.[6] The general reactivity order for halides in oxidative addition is I > Br > Cl.[6]

  • Electronic Effects: While halides adjacent to the pyridine nitrogen (the C2 position) are electronically activated due to the inductive effect of the nitrogen, making them more electrophilic, the difference in BDE between bromine and chlorine is the dominant factor.[7]

Therefore, by utilizing standard palladium catalysis, we can selectively functionalize the C3 position while leaving the C2-chloro substituent intact for subsequent transformations, such as nucleophilic aromatic substitution (SNAr) or a second, more forcing cross-coupling reaction.

Application Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C(sp²)–C(sp²) bond formation due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of boron-containing byproducts.[8][9][10]

Rationale for Component Selection
  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is effective, modern pre-catalysts like PdCl₂(dppf) or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are often more active and stable.[11][12]

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) accelerate both the oxidative addition and reductive elimination steps, improving catalyst turnover and allowing for lower catalyst loadings.[13][14]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for their efficacy and compatibility with a wide range of functional groups.[10][15]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard. The water aids in dissolving the inorganic base and facilitating the formation of the active boronate.[10][15]

Comparative Reaction Conditions
EntryCoupling Partner (R-B(OH)₂)Catalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)90~90
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)100>95
3Thiophen-3-ylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃ (2.5)THF80~92
4Cyclopropylboronic acidPdCl₂(dppf) (5)K₃PO₄ (3)Toluene85~75

Note: Yields are representative and can vary based on the specific boronic acid and precise reaction conditions.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, anhydrous powder, 3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-chloro-6-methoxy-3-(4-methoxyphenyl)pyridine.

Suzuki Workflow start Start setup 1. Combine Reagents (Substrate, Boronic Acid, Catalyst, Ligand, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent react 4. Heat and Stir (e.g., 100 °C, 12-18h) solvent->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor workup 6. Cool and Quench (Add EtOAc/Water) monitor->workup extract 7. Extract and Wash (Separate layers, wash with brine) workup->extract purify 8. Dry, Concentrate, Purify (Na₂SO₄, Rotovap, Chromatography) extract->purify end Pure Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl and heteroaryl amines from (pseudo)halides.[16][17] This reaction is fundamental in pharmaceutical development, as the aniline and related motifs are prevalent in a vast number of bioactive molecules.[17][18]

Rationale for Component Selection
  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) or ferrocenyl ligands are crucial for promoting the challenging reductive elimination step that forms the C-N bond.[19][20] Using pre-formed palladium pre-catalysts can improve reproducibility.[18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate.[17][19] Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like LHMDS or K₃PO₄ can be used for sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are essential to prevent unwanted side reactions.

Comparative Reaction Conditions
EntryAmine PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)
1MorpholinePd₂(dba)₃ (2) / BINAP (4)NaOt-Bu (1.5)Toluene100
2AnilinePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2.5)Dioxane110
3BenzylaminePdCl₂((t-Bu)₂P(Ph))₂ (3)LHMDS (1.4)THF80
Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • (±)-BINAP (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOt-Bu to an oven-dried Schlenk tube.

  • Reagent Addition: Add the anhydrous toluene, followed by this compound, and finally the morpholine via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 16-24 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue via flash column chromatography to obtain the desired product, 4-(2-chloro-6-methoxypyridin-3-yl)morpholine.

Application Protocol: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a powerful route to synthesize aryl- and vinyl-alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[21][22] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[21]

Rationale for Component Selection
  • Palladium Catalyst: Standard Pd(0) catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective.[23][24]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[21][24]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both to deprotonate the terminal alkyne and to act as a solvent.[22][24]

  • Solvent: The reaction is often run in the amine base itself or with a co-solvent like THF or DMF.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (TEA, 5 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent/Reagent Addition: Add anhydrous THF and TEA, followed by the dropwise addition of phenylacetylene.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Washing: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield 2-chloro-6-methoxy-3-(phenylethynyl)pyridine.

Analytical Monitoring of Reactions

Effective and timely monitoring is crucial for reaction optimization and determining completion.

  • Thin Layer Chromatography (TLC): A rapid, qualitative method to visualize the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the desired product and helping to identify any major byproducts.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product and can also be used to monitor reaction kinetics by taking aliquots from the reaction mixture over time.[25]

  • In situ Monitoring: Advanced techniques like pressurized sample infusion mass spectrometry (PSI-MS) or specialized NMR probes allow for real-time monitoring of catalytic intermediates and reaction kinetics, providing deep mechanistic insights.[9][25][26][27]

Conclusion

The this compound scaffold offers a reliable platform for selective cross-coupling reactions. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can confidently functionalize the C3 position via robust methods like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers aiming to construct complex molecular architectures for drug discovery and materials science.

References

Application Notes and Protocols for the Strategic Functionalization of 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom imparts unique electronic properties, influencing solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets. The strategic functionalization of this heterocycle is therefore a critical task in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.

3-Bromo-2-chloro-6-methoxypyridine is a particularly valuable starting material. It presents three distinct points for modification: a reactive bromine at the C3 position, a chlorine at the activated C2 position, and a methoxy group at C6. The differential reactivity of the two halogen atoms provides a powerful handle for sequential, regioselective modifications, making it an ideal scaffold for building molecular complexity. This guide provides an in-depth exploration of the key strategies for functionalizing this versatile building block, offering both the mechanistic rationale and detailed protocols required for successful synthesis.

Regioselective C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds.[1] For this compound, the primary consideration is the selective activation of one C-X bond over the other.

Underlying Principles of Selectivity

The selectivity of palladium-catalyzed cross-coupling on dihalopyridines is governed by two main factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The oxidative addition of the Pd(0) catalyst to the carbon-halogen bond is typically the rate-determining step.[2] The BDEs follow the trend C-Cl > C-Br > C-I. Consequently, the C-Br bond is weaker and more readily cleaved by the palladium catalyst than the C-Cl bond.

  • Positional Electronics: The pyridine nitrogen is electron-withdrawing, making the α (C2, C6) and γ (C4) positions more electron-deficient and thus more susceptible to oxidative addition compared to the β (C3, C5) positions.

In the case of this compound, these two factors work in concert to favor reaction at the C3-bromo position. While the C2 position is electronically activated, the significantly lower BDE of the C-Br bond dictates the initial site of reaction under standard conditions.[2]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a robust method for creating biaryl and heteroaryl-aryl linkages.[3]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency.

  • Catalyst/Ligand: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[3] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used, with their strength and solubility influencing reaction rates.

  • Solvent: Aprotic solvents like dioxane, toluene, or DMF, often with a small amount of water, are typical. Water can aid in the dissolution of the base and facilitate the transmetalation process.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.", shape=plaintext];

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95A reliable and common system for many substrates.
Pd(OAc)₂ / SPhosK₃PO₄Toluene1004-890-98Buchwald ligands can improve yields and reaction times, especially for challenging substrates.
PdCl₂(dppf)Na₂CO₃DMF1008-1680-90Effective for a broad range of substrates.

Table 1: Comparison of typical conditions for Suzuki-Miyaura coupling on bromopyridines.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted pyridines.[4] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

The Sonogashira coupling proceeds through two interconnected catalytic cycles.[4]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) to the C-Br bond, followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive and readily participates in the transmetalation step with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and acts as the solvent or co-solvent.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Fig. 2: Sonogashira Reaction Catalytic Cycles.", shape=plaintext];

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or THF/Et₃N mixture, degassed

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., Et₃N) followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often mildly exothermic.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-6 hours.[5]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ / CuIEt₃NEt₃NRT - 502-680-95Classic conditions, effective for a wide range of alkynes.
PdCl₂(PPh₃)₂ / CuIDIPATHFRT4-1275-90Milder conditions suitable for sensitive substrates.

Table 2: Comparison of typical conditions for Sonogashira coupling on bromopyridines.

C-N Bond Formation: Amination Strategies

Introducing nitrogen-based functional groups is a common objective in drug design. For this compound, two primary strategies exist: Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SₙAr).

Buchwald-Hartwig Amination at the C3-Position

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds between aryl halides and amines.[6] Similar to other cross-coupling reactions, it preferentially occurs at the more reactive C3-bromo position.

The catalytic cycle involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally reductive elimination.[6]

  • Ligand: The choice of ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective. They promote the reductive elimination step, which is often challenging, and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Fig. 3: Buchwald-Hartwig Amination Cycle.", shape=plaintext];

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane, degassed

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, the phosphine ligand (XPhos), and the palladium precatalyst (Pd₂(dba)₃) to an oven-dried Schlenk flask.

  • Add the solvent (toluene), followed by the amine and then this compound.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Nucleophilic Aromatic Substitution (SₙAr) at the C2-Position

The electron-deficient nature of the pyridine ring, particularly at the C2 position, makes it susceptible to nucleophilic attack.[7] This allows for the selective displacement of the chloride at C2 by a variety of nucleophiles, leaving the C3-bromo bond intact.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[8]

  • Addition: The nucleophile attacks the carbon bearing the leaving group (chloride), breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[9] The negative charge is stabilized by resonance, particularly by delocalization onto the electronegative pyridine nitrogen.

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

This reaction is favored at the C2 position because the intermediate's negative charge can be effectively stabilized by the adjacent nitrogen atom.[7] The reaction typically requires elevated temperatures to overcome the energy barrier of disrupting the aromatic system.[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Fig. 4: SₙAr Workflow.", shape=plaintext];

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (2.0-3.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) (Optional, as a scavenger for HCl)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel (e.g., microwave vial)

Procedure:

  • To a reaction vial, add this compound, the amine, and K₂CO₃ (if used).

  • Add the solvent (NMP or DMSO).

  • Seal the vial and heat the reaction mixture to 120-160 °C. Microwave irradiation can often significantly shorten reaction times.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine to remove the high-boiling solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Metallation and Electrophilic Quench

Creating a carbon-nucleophile at the C3 position via metallation opens the door to reaction with a vast range of electrophiles.

Halogen-Magnesium Exchange: Grignard Reagent Formation

The C3-bromo position can undergo halogen-magnesium exchange to form a pyridyl Grignard reagent. Modern reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) are highly effective and tolerate a wide range of functional groups.[4] This method is generally preferred over direct insertion of magnesium metal, which can be sluggish for bromopyridines.

Materials:

  • This compound (1.0 equiv)

  • iPrMgCl·LiCl solution (1.3 M in THF, 1.1 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried, three-neck flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to -15 °C to -10 °C.

  • Slowly add the iPrMgCl·LiCl solution dropwise, maintaining the internal temperature below -5 °C.

  • Stir the mixture at -15 °C for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, prepare a solution of the aldehyde in anhydrous THF.

  • Slowly add the Grignard reagent solution to the aldehyde solution at -15 °C via cannula.

  • Allow the reaction to warm slowly to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of complex, functionalized pyridine derivatives. By understanding the inherent reactivity differences between the C3-bromo and C2-chloro positions, researchers can strategically and selectively introduce a wide variety of substituents. Palladium-catalyzed cross-coupling reactions provide a reliable pathway to functionalize the C3 position with carbon-based fragments. Conversely, the electronically activated C2 position is primed for nucleophilic aromatic substitution. Finally, halogen-metal exchange at the C3-bromo site generates a powerful nucleophile for reaction with a host of electrophiles. These orthogonal strategies, when used sequentially, provide a powerful toolkit for drug discovery professionals aiming to explore the chemical space around the privileged pyridine core.

References

Troubleshooting & Optimization

low yield in Suzuki coupling with 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in the Suzuki Coupling of 3-Bromo-2-chloro-6-methoxypyridine

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development scientists encountering challenges with the Suzuki-Miyaura coupling of complex heteroaromatic substrates. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to solve even the most challenging synthetic problems.

The substrate , this compound, is a classic example of a challenging coupling partner. Its structure presents a confluence of issues including differential halide reactivity, potential for catalyst inhibition, and significant steric hindrance. This guide will walk you through a logical troubleshooting process to diagnose and resolve the causes of low reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing very low conversion of my this compound starting material. What are the most likely primary causes?

A1: Senior Application Scientist's Analysis

Low conversion with this substrate typically points to one of three core issues: (1) inefficient oxidative addition, (2) rapid catalyst deactivation, or (3) problems with the boronic acid partner. Given the structure of this compound, the most probable culprits are related to the catalyst's interaction with the substrate itself.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium(0) catalytic center.[1] This coordination occupies a site needed for the catalytic cycle to proceed, effectively poisoning the catalyst and leading to a stalled reaction. You may observe the reaction mixture turning black as the deactivated palladium precipitates out as palladium black.[2][3]

  • Steric Hindrance: The chlorine atom at the C-2 position sterically shields the C-3 bromine. This hindrance can significantly slow down the rate-limiting oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[4][5] For a productive reaction, the rate of catalysis must outcompete the rate of catalyst deactivation.

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for such challenging substrates. They are not electron-rich enough to promote the difficult oxidative addition into the C-Br bond, nor are they bulky enough to prevent catalyst dimerization or coordination by the pyridine nitrogen.[6]

Troubleshooting Workflow: Diagnosing Low Conversion

Use the following decision tree to diagnose the root cause of low conversion.

G start Low Yield & High SM Remaining q1 Observe rapid formation of Palladium Black? start->q1 a1 Likely Catalyst Deactivation. Increase catalyst stability with bulky, electron-rich ligands (e.g., SPhos, XPhos). q1->a1 Yes q2 Is the boronic acid prone to decomposition (e.g., heteroaryl)? q1->q2 No a2 Side reaction (protodeboronation) is consuming the coupling partner. Switch to a more stable boronic ester (e.g., pinacol, MIDA). q2->a2 Yes a3 Inefficient Oxidative Addition due to steric hindrance or electronics. Use a more active catalyst system. q2->a3 No

Caption: Troubleshooting workflow for low conversion.

Q2: My major byproduct is 2-chloro-6-methoxypyridine (proto-debromination). What causes this and how can I prevent it?

A2: Senior Application Scientist's Analysis

The formation of the proto-debrominated product, where the bromine is replaced by a hydrogen, is a classic side reaction known as hydrodehalogenation.[7] This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the aryl group to produce the undesired byproduct instead of the cross-coupled product.[8]

Sources of Hydride:

  • Base: Certain bases, particularly alkoxides or hydroxides in the presence of an appropriate hydrogen donor, can generate Pd-H species.

  • Solvent: Solvents like alcohols or even trace water can serve as hydride sources.

  • Boronic Acid: Impurities in the boronic acid or its decomposition can sometimes lead to hydride formation.

Troubleshooting Strategy:

  • Choice of Base: The base is critical. It must be strong enough to facilitate transmetalation but not so reactive that it promotes side reactions.[9][10] For pyridine substrates, potassium phosphate (K₃PO₄) is often an excellent choice as it is less prone to generating hydride species compared to alkoxides.[11]

  • Solvent System: Ensure your solvents are thoroughly degassed and, if necessary, anhydrous. While some Suzuki reactions benefit from water, it can be a liability if hydrodehalogenation is an issue. A switch from a protic solvent system (e.g., dioxane/water) to an anhydrous aprotic system (e.g., dry Toluene or CPME) can be beneficial.

  • Ligand Modification: Using a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type biarylphosphine) can accelerate the rate of reductive elimination for the desired product, helping it to outcompete the hydrodehalogenation pathway.

Table 1: Comparison of Base/Solvent Systems to Minimize Proto-debromination

BaseSolvent SystemTemperature (°C)Typical Outcome
Na₂CO₃ (aq)Dioxane / H₂O (4:1)100Common starting point, but can be prone to hydrodehalogenation.
K₃PO₄Toluene / H₂O (10:1)100Generally provides better yields and lower levels of side reactions for heteroaromatic substrates.[11]
Cs₂CO₃Dioxane (anhydrous)100A strong, non-nucleophilic base suitable for anhydrous conditions.
KFTHF (anhydrous)70A milder base that can be effective, especially if the substrate is sensitive to stronger bases. Can be less efficient for activating the boronic acid.[9]
Q3: My reaction stalls and I observe palladium black precipitation. How can I improve catalyst stability and lifetime?

A3: Senior Application Scientist's Analysis

The precipitation of palladium black is a visual confirmation of catalyst deactivation.[3] The active, soluble Pd(0)Lₙ species is agglomerating into inactive, insoluble palladium nanoparticles. For pyridine-containing substrates, the primary cause is often the coordination of the pyridine nitrogen to the palladium center, forming an inactive complex that is prone to precipitation.[1]

The Solution: Ligand Selection

The key to preventing this deactivation is to use a ligand that coordinates to the palladium so effectively that it sterically and electronically shields the metal center from the pyridine nitrogen. The best ligands for this purpose are bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.

  • Steric Bulk: A large ligand (e.g., SPhos, XPhos, RuPhos) creates a protective "pocket" around the palladium atom, physically blocking the pyridine nitrogen from coordinating.

  • Electron-Donating Ability: These ligands donate significant electron density to the palladium center. This makes the oxidative addition step (often the rate-limiting step for challenging substrates) much faster.[6] A faster catalytic turnover means each catalyst molecule produces more product before it has a chance to decompose.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Inactive Pd(0)L(Py) (Inactive Complex) Pd0->Inactive Catalyst Inhibition ArPdX Ar-Pd(II)-X Intermediate OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr Ar-Pd(II)-Ar' Intermediate TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Py Pyridine Substrate Py->Inactive PdBlack Palladium Black Inactive->PdBlack

Caption: Catalyst deactivation by pyridine coordination.

Protocol 1: Recommended Conditions for Overcoming Catalyst Deactivation

This protocol utilizes a pre-formed palladium pre-catalyst with a bulky biarylphosphine ligand for maximum efficiency and reproducibility.

  • Reagents & Setup:

    • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and the ligand (e.g., SPhos, 1.1 eq relative to Pd) if not using a pre-catalyst.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution).

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. A well-behaved reaction should show significant conversion within 2-4 hours.

Q4: I am attempting a second Suzuki coupling at the C-2 chloro position, but the reaction is failing completely. Why is this so much harder?

A4: Senior Application Scientist's Analysis

Successfully coupling at the C-2 chloro position after an initial reaction at C-3 is exceptionally challenging and requires a significant change in strategy. There are two primary reasons for this difficulty:

  • Bond Strength & Reactivity: The C-Cl bond is inherently stronger and less reactive than the C-Br bond. Oxidative addition to an aryl chloride requires a much more active catalytic system than for an aryl bromide.[3][6]

  • Increased Steric Hindrance: After coupling a group at the C-3 position, the steric environment around the C-2 chlorine becomes extremely crowded. This severely inhibits the approach of the palladium catalyst, making oxidative addition almost impossible with conventional catalyst systems.

Strategy for Coupling at C-2:

To achieve this transformation, you need to maximize the activity and steric profile of your catalyst system.

  • Catalyst Choice: Nickel-based catalysts are sometimes more effective than palladium for coupling unreactive aryl chlorides, as they operate through different mechanistic pathways.[12][13]

  • Ligand for Palladium: If using palladium, you must use the most active and sterically demanding ligands available. Ligands like BrettPhos or the use of N-heterocyclic carbene (NHC) ligands might be necessary.[14]

  • Reaction Conditions: Higher temperatures (120-140 °C), often in a sealed vessel or microwave reactor, are typically required to provide enough energy to overcome the activation barrier for C-Cl bond cleavage.

Table 2: Catalyst Systems for Challenging C-Cl Bond Coupling

Catalyst System (Pre-catalyst / Ligand)BaseSolventTemp (°C)Notes
Pd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH110BrettPhos is extremely bulky and electron-rich, designed for highly hindered couplings.
PEPPSI-IPrK₂CO₃Dioxane120N-Heterocyclic Carbene (NHC) ligands are strong sigma-donors that can activate C-Cl bonds effectively.[14]
NiCl₂(dppp)Zn, PPh₃DMF80-100A nickel-catalyzed system. The mechanism is different and can be more effective for electron-rich or sterically blocked chlorides.[12]

References

Technical Support Center: Cross-Coupling Reactions of 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-6-methoxypyridine in cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this versatile building block and mitigate common side reactions. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and integrity of your experiments.

Introduction: The Challenge of Selectivity

This compound is a valuable substrate in medicinal chemistry, offering two distinct reactive sites for sequential functionalization. However, the presence of two different halogens on an electron-deficient pyridine ring presents a unique set of challenges. Achieving high selectivity and minimizing side reactions requires a nuanced understanding of the interplay between the substrate, catalyst, ligands, and reaction conditions. This guide is structured to address the most common issues encountered in the field, providing both diagnostic questions and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor Selectivity - My reaction is occurring at both the bromine and chlorine positions.

Q1: I'm performing a Suzuki-Miyaura coupling and getting a mixture of products where the boronic acid has coupled at both the C3-Br and C2-Cl positions. How can I favor coupling at the C3-Br position?

A1: This is a common challenge. In dihalogenated pyridines, the halide positioned alpha to the nitrogen (the C2-Cl) is often more reactive towards palladium-catalyzed cross-coupling due to the electronic properties of the pyridine ring.[1] However, the C-Br bond is inherently weaker than the C-Cl bond, which introduces a competing factor. To achieve selectivity for the C3-Br position, you need to choose conditions that favor the oxidative addition at the C-Br bond over the C-Cl bond.

  • Expert Insight: The choice of ligand is paramount in controlling regioselectivity.[1] Bulky, electron-rich phosphine ligands can sterically hinder the approach of the palladium catalyst to the more sterically crowded C2 position, thereby favoring reaction at the C3 position. Conversely, some bidentate phosphines may favor reaction at the C2-Cl position.[1]

  • Troubleshooting Steps:

    • Ligand Selection: Switch to a bulky, monophosphine ligand. Good starting points include Buchwald-type ligands such as SPhos, XPhos, or RuPhos.[2] These ligands are known to promote the reductive elimination step and can disfavor side reactions.[2]

    • Lower Temperature: High temperatures can sometimes overcome the subtle energy differences between the two oxidative addition pathways, leading to a loss of selectivity. Try running your reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

    • Palladium Precatalyst: Using a well-defined Pd(0) source like Pd₂(dba)₃ can sometimes provide better selectivity compared to in-situ reduction of Pd(II) sources like Pd(OAc)₂.[2]

Q2: In my Buchwald-Hartwig amination, I'm observing a significant amount of the product resulting from coupling at the C2-Cl position. How can I direct the reaction to the C3-Br bond?

A2: Similar to Suzuki coupling, ligand choice is critical for directing the site of amination. The mechanism of the Buchwald-Hartwig reaction also proceeds through an oxidative addition step, making it susceptible to the same selectivity challenges.[3]

  • Expert Insight: For challenging substrates in Buchwald-Hartwig aminations, sterically hindered phosphine ligands have proven to be highly effective.[4] The steric bulk around the palladium center can prevent coordination and subsequent reaction at the more sterically encumbered C2-Cl position.

  • Troubleshooting Steps:

    • Ligand Screening: If you are not already, employ a bulky biarylphosphine ligand. A screening of ligands like AdBrett Phos, RuPhos, or XPhos is recommended.

    • Base Selection: The choice of base can influence the reaction outcome. While strong, non-nucleophilic bases like NaOtBu or LHMDS are common, consider a slightly weaker base like K₃PO₄ or Cs₂CO₃, which can sometimes improve selectivity in complex systems.

    • Solvent Effects: The solvent can influence the solubility and reactivity of the catalytic species. Toluene and dioxane are common choices, but exploring other solvents like CPME or 2-MeTHF could be beneficial.

Issue 2: Formation of Hydrodehalogenated Byproducts (Debromination/Dechlorination)

Q3: My main byproduct is 2-chloro-6-methoxypyridine (debromination) or 3-bromo-6-methoxypyridine (dechlorination). What is causing this and how can I prevent it?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings where the halogen is replaced by a hydrogen atom.[5] This can occur through several mechanisms, including a competing β-hydride elimination pathway in Buchwald-Hartwig aminations[3] or through protonolysis of the organopalladium intermediate.

  • Expert Insight: This side reaction is often exacerbated by sources of protic impurities (like water in the base or solvent), or by reaction conditions that favor the formation of palladium hydride species.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened, anhydrous solvents and dry your base (e.g., K₂CO₃, Cs₂CO₃) in an oven before use.

    • Reagent Purity: Ensure your coupling partner (e.g., boronic acid, amine) is pure and free from protic impurities.

    • Base Selection: In Suzuki couplings, if you are using a hydroxide base (e.g., NaOH, KOH), the presence of water is inherent. Switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base in an anhydrous solvent system can reduce hydrodehalogenation.

    • Ligand Choice: Some ligands are more prone to decomposition pathways that can generate palladium hydrides. Using robust, bulky electron-rich phosphine ligands can help stabilize the catalyst and minimize these side reactions.

Issue 3: Homocoupling of the Coupling Partner

Q4: I am seeing a significant amount of the homocoupled product of my boronic acid (a biaryl) in my Suzuki reaction. What is the cause?

A4: Homocoupling of the boronic acid is a well-known side reaction in Suzuki-Miyaura couplings.[6][7][8] This is often promoted by the presence of molecular oxygen or by an excess of Pd(II) species in the reaction mixture.[7][8][9]

  • Expert Insight: The mechanism is thought to involve the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the homocoupled product. Oxygen can facilitate this by re-oxidizing Pd(0) to Pd(II).[9]

  • Troubleshooting Steps:

    • Thorough Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period (20-30 minutes).[7]

    • Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) catalyst. Homocoupling can occur during this activation step.[2] Using a Pd(0) source directly, such as Pd₂(dba)₃, can mitigate this.[2]

    • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[7]

    • Controlled Addition of Reagents: Adding the aryl halide to the reaction mixture before the palladium catalyst can sometimes help to ensure that the oxidative addition to the aryl halide is the first step, outcompeting the processes that lead to homocoupling.

Experimental Protocols & Methodologies

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Br Position

This protocol is designed to favor coupling at the C3-bromo position by employing a bulky monophosphine ligand and carefully controlled conditions.

Reagents & Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.0 mol%)

  • K₃PO₄ (2.0 equivalents, oven-dried)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, dissolve Pd₂(dba)₃ (1.5 mol%) and RuPhos (3.0 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add enough anhydrous 1,4-dioxane to achieve a concentration of 0.1 M with respect to the limiting reagent.

  • Seal the flask and heat the mixture with vigorous stirring at 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Understanding the potential reaction pathways is crucial for troubleshooting. The following diagrams illustrate the desired reaction versus common side reactions.

Diagram 1: Key Catalytic Cycles in Cross-Coupling

Caption: Competing pathways in Suzuki-Miyaura coupling.

The diagram above illustrates the desired catalytic cycle for a Suzuki-Miyaura reaction at the C3-bromo position. It also shows two common competing side reactions: the homocoupling of the boronic acid, often initiated by Pd(II) species, and hydrodehalogenation, where the C-Br bond is cleaved and replaced by a hydrogen atom.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-chloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting solutions for common synthetic transformations involving this versatile building block. The inherent electronic properties and substitution pattern of this heteroaromatic halide present unique challenges and opportunities in cross-coupling chemistry. This document provides a framework for logical reaction optimization, grounded in mechanistic principles and field-proven insights.

Section 1: Safety, Handling, and Compound Properties

Before beginning any experimental work, it is critical to understand the safety profile and handling requirements of this compound.

Frequently Asked Questions (FAQs): Safety & Handling

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicological data for this exact compound is limited, analogous halogenated pyridines are generally classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye irritation and respiratory irritation.[1] Always consult the latest Safety Data Sheet (SDS) from your supplier.

Q2: What personal protective equipment (PPE) is required?

A2: Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles with side shields.[2] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

Q3: How should I store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[1]

Compound Properties Table

PropertyValueSource
CAS Number 777931-67-6[1]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol
Appearance Solid[1]
Boiling Point ~227 °C (Predicted)
InChI Key OSXXSYYRNKLDHE-UHFFFAOYSA-N[1]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The dual halogenation of this compound offers opportunities for selective functionalization. The C-Br bond at the 3-position is significantly more reactive towards palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) than the C-Cl bond at the 2-position. This section focuses on optimizing reactions at the C-3 position.

The "Substituted Pyridine Problem" in Cross-Coupling

A primary challenge in pyridine chemistry is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, inactive species. However, the 6-methoxy group in the target molecule provides a steric shield that can mitigate this undesired interaction, potentially leading to higher catalytic activity compared to un-substituted 2-halopyridines.[2]

Section 3: Suzuki-Miyaura Coupling: Optimization & Troubleshooting

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Optimizing this reaction for this compound requires careful selection of the catalyst, ligand, base, and solvent.

Workflow for Suzuki Coupling Optimization

Suzuki_Workflow cluster_start Initial Setup cluster_reaction Execution & Monitoring cluster_troubleshoot Troubleshooting Start 1. Prepare Reagents (Aryl Halide, Boronic Acid, Base) Ensure Purity & Dryness Inert 2. Assemble Under Inert Gas (Argon or Nitrogen) Degas Solvents Thoroughly Start->Inert Add 3. Add Catalyst/Ligand & Solvent Inert->Add Heat 4. Heat to Target Temp (e.g., 80-100 °C) Add->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Result Check Conversion Monitor->Result Good High Conversion Proceed to Workup Result->Good >90% Bad Low/No Conversion Result->Bad <90% Troubleshoot Consult Troubleshooting Guide (Ligand, Base, Temp) Bad->Troubleshoot Troubleshoot->Add

Caption: Suzuki Coupling Troubleshooting Workflow.

Frequently Asked Questions (FAQs): Suzuki Coupling

Q1: My reaction is not starting, or the conversion is very low. What is the first thing I should check?

A1: The most common issue is catalyst deactivation due to oxygen. Ensure your solvents were properly degassed (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) and that the reaction was set up under a robust inert atmosphere. The second critical parameter is the choice of ligand. For an electron-rich, sterically hindered substrate, a standard ligand like triphenylphosphine (PPh₃) may be insufficient. Consider switching to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos).

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A2: Protodeboronation is the hydrolysis of the boronic acid and is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions. To minimize this, use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester). You can also try using a non-aqueous base/solvent system, such as K₃PO₄ in dioxane, which can be effective for challenging substrates.

Q3: I see a new spot on my TLC that isn't my starting material or product. What could it be?

A3: Common side products include the homocoupling of your boronic acid to form a biaryl byproduct, or dehalogenation (hydrodehalogenation) of your starting material. Homocoupling is often caused by oxygen, so improved degassing is key. Dehalogenation can result from trace palladium hydride species; screening different bases or solvents can help mitigate this.

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for coupling arylboronic acids with this compound.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Alternatively, use a pre-formed catalyst like SPhos Pd G3 (2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or Toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Suzuki Coupling
ProblemPossible Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst (Oxygen contamination) 2. Suboptimal Ligand 3. Inappropriate Base or Solvent 4. Low Temperature1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere. 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 3. Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene, 2-MeTHF). 4. Increase temperature in 10 °C increments (up to solvent boiling point).
Protodeboronation 1. Unstable Boronic Acid 2. Excess Water/High Temperature1. Use a boronic acid pinacol ester (BPin). 2. Use an anhydrous solvent with K₃PO₄. Minimize reaction time.
Dehalogenation 1. Unstable Catalyst Intermediates 2. Hydrogen Source (e.g., solvent, water)1. Change ligand or base. Bulky ligands can sometimes suppress this pathway. 2. Ensure use of anhydrous solvents if this is a persistent issue.
Homocoupling of Boronic Acid 1. Oxygen in the reaction mixture.1. Improve degassing procedure. Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid side reactions during in-situ reduction of Pd(II).

Section 4: Buchwald-Hartwig Amination: Optimization & Troubleshooting

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The electron-rich nature of the pyridine ring can make this transformation challenging, again requiring careful optimization of the catalyst system.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Active LPd(0) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + R2NH Deprot Deprotonation (Base) AmineCoord->Deprot + Base - [H-Base]+ RedElim Reductive Elimination Deprot->RedElim HBase [H-Base]+ Deprot->HBase RedElim->Pd(0)L - Ar-NR2 Product Ar-NR2 RedElim->Product ArX Ar-Br ArX->OxAdd Amine R2NH Amine->AmineCoord Base Base Base->Deprot

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: Which base is best for this reaction?

A1: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates sensitive to very strong bases, milder carbonate bases like Cs₂CO₃ can be effective, often in combination with specific ligands.

Q2: My amine is sterically hindered. What changes should I make to the protocol?

A2: Coupling sterically hindered amines often requires more reactive catalyst systems. This typically involves using a highly electron-rich and sterically demanding ligand, such as BrettPhos or RuPhos. Higher reaction temperatures and longer reaction times may also be necessary.

Q3: Can I use aqueous ammonia or ammonium salts as the amine source?

A3: While specialized conditions exist for using ammonia equivalents, it is a challenging transformation. Direct use of aqueous ammonia is often low-yielding. It is generally more reliable to use a protected amine or an ammonia surrogate like benzophenone imine, followed by hydrolysis.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the tube and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring & Work-up: Follow the procedures outlined in the Suzuki coupling protocol.

Troubleshooting Guide: Buchwald-Hartwig Amination
ProblemPossible Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Base Degradation (moisture sensitive) 2. Suboptimal Ligand/Pd Source 3. Catalyst Inhibition1. Use fresh, high-purity base from a glovebox. Ensure anhydrous conditions. 2. Screen different generations of Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos) and precatalysts. 3. Increase catalyst loading. The 6-MeO group should help, but pyridine inhibition is still possible.[2]
Dehalogenation of Starting Material 1. β-Hydride elimination from an intermediate.1. This side reaction can compete with reductive elimination. Changing the ligand is the most effective solution. A more sterically hindered ligand can favor the desired reductive elimination pathway.
Reaction Stalls at ~50% Conversion 1. Catalyst has died. 2. Product Inhibition.1. Add a second portion of fresh catalyst/ligand. 2. Dilute the reaction mixture with more solvent.

References

Technical Support Center: Catalyst Selection for 3-Bromo-2-chloro-6-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-2-chloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven insights.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to resolve them.

Question: My Suzuki-Miyaura coupling at the C3-Br position is giving low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with this compound are a common challenge. The electronic nature of the pyridine ring, influenced by the chloro and methoxy substituents, can affect catalyst activity.[1] Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Choice is Critical: The primary reason for low yield is often a suboptimal catalyst system. While standard catalysts like Pd(PPh₃)₄ can work, this substrate often requires more robust systems.

  • Initial Troubleshooting Steps:

    • Reagent Purity: Ensure all reagents, especially the boronic acid and solvents, are pure and dry.[1]

    • Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) as palladium catalysts can be sensitive to oxygen.[1]

    • Base Activation: If using a solid base like K₂CO₃, ensure it is finely powdered and dry. Some protocols recommend activating it by heating.[2]

  • Advanced Catalyst System Selection:

    • Bulky, Electron-Rich Ligands: For less reactive aryl chlorides and electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition, which is frequently the rate-limiting step.[3][4][5] Consider ligands such as XPhos, SPhos, or RuPhos.

    • Palladium Precursors: Using Pd₂(dba)₃ or Pd(OAc)₂ in combination with a ligand allows for the in situ formation of the active Pd(0) catalyst and can be more effective than pre-formed catalysts like Pd(PPh₃)₄.[6]

2. Reaction Condition Optimization: If switching the catalyst system doesn't resolve the issue, a systematic optimization of reaction conditions is necessary.[7][8][9][10][11]

  • Solvent: A mixture of an organic solvent and water is typical for Suzuki couplings. Common systems include 1,4-dioxane/water or toluene/water.[2] The ratio can be adjusted to improve solubility and reaction rate.

  • Base: The choice of base is crucial. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly with less reactive coupling partners.[2]

  • Temperature: Increasing the reaction temperature can improve yields, but be mindful of potential side reactions like debromination or catalyst decomposition. A typical range is 80-110 °C.[2][12]

Workflow for Troubleshooting Low Suzuki Coupling Yield

Caption: Troubleshooting logic for low-yield Suzuki couplings.

Question: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (de-bromination) instead of the desired C-N coupling product. How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich or sterically hindered substrates.[4] It arises from β-hydride elimination from the palladium-amido intermediate or from protonolysis of the C-Pd bond.

1. Ligand Selection: The choice of ligand is paramount in suppressing this side reaction.

  • Sterically Hindered Ligands: Highly bulky phosphine ligands, such as the biarylphosphines developed by Buchwald (e.g., XPhos, BrettPhos), are designed to promote reductive elimination (the desired C-N bond formation) over competing pathways like β-hydride elimination.[4][12][13] These ligands create a sterically crowded environment around the palladium center that favors the formation of the product.

2. Base Selection: The strength and nature of the base can significantly influence the extent of hydrodehalogenation.

  • Weaker Bases: While strong bases like NaOt-Bu are often used, they can sometimes promote side reactions.[14] Consider screening weaker bases such as K₃PO₄ or Cs₂CO₃.

  • Careful Stoichiometry: Using a large excess of a strong base can be detrimental. Use the minimum effective amount, typically 1.2-1.5 equivalents.

3. Reaction Temperature: Lowering the reaction temperature can often disfavor the hydrodehalogenation pathway. If the reaction is sluggish at lower temperatures, a more active catalyst system may be required to compensate.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolventTypical Temp. (°C)Notes
Pd₂(dba)₃XPhosNaOt-BuToluene80-110A robust, general-purpose system for many amines.[12][14]
Pd(OAc)₂BrettPhosK₃PO₄t-Amyl alcohol100-120Good for challenging couplings, may reduce dehalogenation.
RuPhos PrecatalystRuPhosCs₂CO₃Dioxane90-110Precatalysts can offer better reproducibility and activity.[15]
Question: How can I achieve selective coupling at the C3-Br bond over the C2-Cl bond?

Answer:

Achieving selectivity in cross-coupling reactions with dihalogenated pyridines is a key challenge. Generally, palladium-catalyzed reactions favor oxidative addition to the more reactive C-Br bond over the stronger C-Cl bond.[16][17]

1. Fundamental Reactivity: The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) center than the C-Cl bond.[17] Standard cross-coupling conditions will typically favor reaction at the C3 position.

2. Catalyst Control: For reactions like Suzuki-Miyaura coupling, using catalyst systems that are not overly active is key. Highly active catalysts designed for C-Cl bond activation might lead to a loss of selectivity.

  • Standard Catalysts: For Suzuki couplings, starting with Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and PPh₃ is a good strategy to ensure selectivity for the C-Br bond.

  • Ligand Choice: Avoid ligands specifically designed for aryl chloride activation, such as highly hindered N-heterocyclic carbenes (NHCs), unless you are targeting sequential coupling.

3. Reaction Conditions:

  • Temperature: Running the reaction at the lowest effective temperature will enhance selectivity. Higher temperatures can provide enough energy to activate the C-Cl bond.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times after the consumption of the starting material could lead to undesired side reactions at the C2 position.

Decision Tree for Selective C-Br Coupling

G start Goal: Selective C-Br Coupling q1 Choose a Pd Catalyst System start->q1 opt1 Standard System (e.g., Pd(PPh₃)₄) q1->opt1 Recommended opt2 Highly Active System (e.g., with NHC Ligand) q1->opt2 Avoid q2 Control Reaction Conditions opt1->q2 result2 Risk of C-Cl Activation opt2->result2 cond1 Use Moderate Temperature (e.g., 80-90°C) q2->cond1 cond2 Monitor Reaction Time q2->cond2 result1 High Selectivity for C-Br cond1->result1 cond2->result1

Caption: Catalyst and condition selection for C-Br selectivity.

II. Frequently Asked Questions (FAQs)

What is the influence of the 6-methoxy group on catalyst selection?

The 6-methoxy group is an electron-donating group, which increases the electron density on the pyridine ring. This can make the C-Br and C-Cl bonds less susceptible to oxidative addition by the palladium catalyst.[3] Consequently, more active catalyst systems, often employing bulky, electron-rich phosphine ligands, may be required to achieve efficient coupling compared to analogous pyridines without this substituent.[3][4]

Which type of palladium catalyst is best for Sonogashira coupling with this substrate?

For Sonogashira couplings of aryl bromides, the classic catalyst system is a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, in the presence of a copper(I) co-catalyst, typically CuI.[18][19] A base, usually an amine like triethylamine or diisopropylamine, is also required.[18] Given the potential for the pyridine nitrogen to coordinate with the catalyst, using a slight excess of the phosphine ligand can sometimes be beneficial. For the less reactive C-Cl bond, more specialized catalyst systems would be needed, often involving bulky phosphine ligands or palladacycles.[20]

Can I perform sequential cross-coupling reactions on this molecule?

Yes, the differential reactivity of the C-Br and C-Cl bonds makes this compound an excellent substrate for sequential, site-selective cross-coupling reactions. A typical strategy would be:

  • First Coupling (at C3-Br): Employ a standard palladium catalyst system that is selective for the C-Br bond (e.g., Suzuki, Sonogashira, or Heck coupling under mild conditions).

  • Second Coupling (at C2-Cl): After the first coupling, use a more forcing catalyst system known for its ability to activate aryl chloride bonds. This often involves bulky, electron-rich ligands like XPhos or SPhos for Suzuki or Buchwald-Hartwig reactions, or specialized NHC-ligated palladium catalysts.[21]

This approach allows for the synthesis of highly functionalized, unsymmetrical pyridine derivatives.

III. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling at the C3-Br Position

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos.

  • Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the catalyst and ligand mixture to the Schlenk flask.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination at the C3-Br Position

This protocol is a starting point for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add this compound to the tube.

  • Seal the tube, remove it from the glovebox (if applicable), and add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, concentrate, and purify the residue by column chromatography.

IV. References

  • Caron, S.; Massett, S. S.; Bogle, D. E.; Castaldi. M. J.; Braish, T. F. Org. Proc. Res. Dev. 2001, 5, 254.

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. J Am Chem Soc., 147(4), 3017-3022. --INVALID-LINK--

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(3), 355-368. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. --INVALID-LINK--

  • Hu, X., et al. (2024). Nickel-catalysed enantioselective alkene dicarbofunctionalization enabled by photochemical aliphatic C–H bond activation. Nature Chemistry. --INVALID-LINK--

  • Smith, C. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--

  • Rovis, T., et al. (2022). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. --INVALID-LINK--

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. --INVALID-LINK--

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. --INVALID-LINK--

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. --INVALID-LINK--

  • Gopinathan, A., et al. (2023). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. RSC Advances. --INVALID-LINK--

  • Anglada, J. M., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 22(42), 14896-14900. --INVALID-LINK--

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. --INVALID-LINK--

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. --INVALID-LINK--

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in 3-Butylpyridine functionalization. --INVALID-LINK--

  • Rzepa, H. S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5304. --INVALID-LINK--

  • Krska, S. W., et al. (2013). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 15(20), 5258-5261. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions. --INVALID-LINK--

  • Luan, X., et al. (2017). Palladium-Catalyzed Three-Component Reaction of Phenol-Derived Biaryls with N-Benzoyloxyamines and Norbornadiene. Angewandte Chemie International Edition, 56(34), 10249-10253. --INVALID-LINK--

  • ResearchGate. (n.d.). 188341 PDFs | Review articles in CROSS COUPLING. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. --INVALID-LINK--

  • Bickelhaupt, F. M., et al. (2014). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal, 20(45), 14698-14706. --INVALID-LINK--

  • Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 1(1), 13-31. --INVALID-LINK--

  • Wang, D., et al. (2013). Palladium-catalyzed highly selective ortho-halogenation (I, Br, Cl) of arylnitriles via sp2 C-H bond activation using cyano as directing group. Chemical Communications, 49(36), 3748-3750. --INVALID-LINK--

  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. --INVALID-LINK--

  • Holý, A., et al. (2002). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Collection of Czechoslovak Chemical Communications, 67(10), 1545-1590. --INVALID-LINK--

  • ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. --INVALID-LINK--

  • Chen, Y., et al. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(2), 1024-1033. --INVALID-LINK--

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. --INVALID-LINK--

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions. --INVALID-LINK--

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions. --INVALID-LINK--

  • ResearchGate. (2025). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. --INVALID-LINK--

  • da Silva, L. C., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466. --INVALID-LINK--

References

Technical Support Center: Improving the Solubility of 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Bromo-2-chloro-6-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate. Due to its halogenated and substituted pyridine structure, achieving desired concentrations in organic solvents can present challenges. This guide provides in-depth, practical solutions, troubleshooting advice, and standardized protocols to help you overcome solubility hurdles in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the solubility characteristics and handling of this compound.

Q1: What are the expected solubility characteristics of this compound?

A: this compound is an organic compound with moderate polarity. The presence of a methoxy group and a nitrogen atom in the pyridine ring introduces some polar character, while the bromo and chloro substituents contribute to its lipophilicity and molecular weight. Generally, it is expected to have limited solubility in highly non-polar solvents (like hexanes) and also in highly polar protic solvents like water. Its best solubility is typically found in moderately polar aprotic organic solvents. For example, similar compounds like 3-Bromo-2-methoxypyridine are known to be soluble in solvents such as DMSO and methanol.[1]

Expert Rationale: The principle of "like dissolves like" is the primary guide here.[2][3] The solubility of a solute is maximized in a solvent that has a similar polarity. The pyridine ring, with its nitrogen heteroatom, can act as a hydrogen bond acceptor, and the methoxy group adds polarity. However, the bulky halogen atoms (Br and Cl) increase the molecule's van der Waals forces and overall lipophilicity, making it more compatible with organic solvents than with water.

Q2: What key factors will influence the solubility of this compound in my experiment?

A: Four primary factors will dictate the solubility of this compound:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent are critical.

  • Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[2][4]

  • Purity of the Compound: Impurities can either enhance or decrease solubility and may affect the dissolution rate.

  • Physical Form: The crystalline structure (polymorphism) of the solid can significantly impact the energy required to break the crystal lattice, thereby affecting solubility.

Q3: Which organic solvents should I start with for a preliminary screening?

A: A pragmatic approach is to screen a range of solvents with varying polarities. A recommended starting panel is provided in the table below. This allows you to quickly identify the most promising solvent systems for your application.

Solvent ClassRecommended SolventsRationale
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents effectively solvate moderately polar compounds without the risk of reactive hydrogen atoms.
Protic Polar Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)The hydroxyl groups can interact with the pyridine nitrogen, but solubility might be lower than in aprotic polar solvents.
Non-polar Toluene, Heptane, HexaneUseful for establishing a baseline of poor solubility and for applications like recrystallization.

Q4: What are the essential safety precautions when handling this compound and its solvents?

A: Always consult the Safety Data Sheet (SDS) for the specific compound and any solvents used.[5][6][7][8] For this compound and related halogenated pyridines, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • Ventilation: Handle the compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Spill Management: Keep appropriate spill containment materials nearby. In case of a spill, avoid dust formation, evacuate the area, and clean up using methods that do not generate airborne particles.[5][7]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7][9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My this compound is not dissolving sufficiently in my chosen solvent.

A: If you are facing poor dissolution, you can take a systematic approach to identify a solution. The workflow below outlines the decision-making process for addressing this common issue.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Problem: Compound will not dissolve strategy1 Strategy 1: Change the Solvent start->strategy1 strategy2 Strategy 2: Introduce a Co-Solvent start->strategy2 strategy3 Strategy 3: Apply Thermal Energy start->strategy3 outcome1 Action: Consult solvent polarity chart. Select a solvent with higher or more appropriate polarity. strategy1->outcome1 outcome2 Action: Add a small percentage (5-20%) of a strong, miscible co-solvent (e.g., DMF, DMSO, or NMP). strategy2->outcome2 outcome3 Action: Gently warm the mixture (e.g., to 40-50 °C) with stirring. Use a water bath for safety. strategy3->outcome3 check1 Check for Dissolution outcome1->check1 outcome2->check1 outcome3->check1 success Success: Stable Solution Formed check1->success Yes failure Failure: Consult further or consider derivatization check1->failure No

Caption: Troubleshooting workflow for poor dissolution.

Expert Rationale:

  • Changing the Solvent: This is the most direct approach. If a non-polar solvent like toluene fails, moving to a more polar aprotic solvent like THF or ethyl acetate is a logical next step.

  • Co-solvency: This technique involves using a mixture of solvents to enhance solubility.[10][11] A small amount of a very strong solvent (like DMSO) can disrupt the crystal lattice forces of the solute, allowing the bulk solvent to then solvate the molecules more effectively.[12][13] This is a powerful method for achieving higher concentrations.[14]

  • Thermal Energy: Heating increases the kinetic energy of the solvent molecules, making them more effective at breaking apart the solute's intermolecular forces.[2][3] This is based on the thermodynamic principles of dissolution, where for most solids, the process is endothermic, and adding heat shifts the equilibrium toward dissolution.[15]

Problem: My compound dissolves with heating, but it precipitates out when the solution cools to room temperature.

A: This indicates that you have created a supersaturated solution. While useful for recrystallization, it is problematic if you need a stable stock solution at ambient temperature.

  • Solution 1 (Co-Solvent Addition): The best solution is often to add a co-solvent. Before cooling, add a small percentage (e.g., 5-10%) of a stronger, miscible solvent (like DMF or NMP). This can help keep the compound in solution at lower temperatures.

  • Solution 2 (Lower Concentration): Your target concentration may be above the solubility limit at room temperature. The most straightforward solution is to prepare a more dilute stock solution that remains stable after cooling.

Expert Rationale: Supersaturation occurs when a solution holds more dissolved solute than it thermodynamically should at a given temperature. The addition of a co-solvent changes the overall solvent environment, increasing the equilibrium solubility limit at room temperature and thus stabilizing the solution.

Problem: I need a highly concentrated stock solution (>100 mg/mL) for my assay, but I cannot achieve this with common solvents.

A: For very high concentrations, you will likely need to use strong, specialized solvents or solvent systems.

  • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). These are powerful, aprotic polar solvents capable of dissolving a wide range of organic molecules at high concentrations.

  • Use of Additives: In some cases, solubilizing excipients like cyclodextrins or surfactants can be used, particularly if the final application involves aqueous media.[12][13][16] Cyclodextrins can form inclusion complexes with the molecule, shielding its hydrophobic regions and enhancing solubility.[12]

Expert Rationale: DMSO and NMP have strong dipole moments and the ability to accept hydrogen bonds, making them exceptionally effective at solvating complex organic molecules. They overcome the strong crystal lattice energy of the solid solute, which is often the primary barrier to dissolution at high concentrations.

Section 3: Experimental Protocols

These protocols provide step-by-step guidance for systematically determining and improving solubility.

Protocol 1: Systematic Solvent Screening

Objective: To determine the approximate solubility of this compound in a panel of common organic solvents at room temperature.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials with screw caps)

  • Analytical balance

  • Vortex mixer

  • Pipettors

  • Solvent panel (e.g., Heptane, Toluene, DCM, THF, Ethyl Acetate, Acetonitrile, Methanol, DMSO)

Procedure:

  • Preparation: Accurately weigh 10 mg of the compound into each of the 8 labeled vials.

  • Initial Solvent Addition: Add 100 µL of the first solvent (e.g., Heptane) to the corresponding vial. This creates an initial test concentration of 100 mg/mL.

  • Agitation: Cap the vial securely and vortex for 2 minutes at room temperature.

  • Visual Observation: Visually inspect the vial.

    • If the solid is completely dissolved, the solubility is ≥100 mg/mL. Record this and proceed to the next solvent.

    • If solid remains, proceed to the next step.

  • Stepwise Dilution: Continue to add the same solvent in 100 µL increments, vortexing for 2 minutes after each addition, until the solid is fully dissolved.

  • Record Data: Record the total volume of solvent required to dissolve the 10 mg of solid.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = 10 mg / (Total Volume of Solvent in mL)

  • Repeat: Repeat steps 2-7 for each solvent in the panel.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Weigh 10 mg of Compound step1 Add 100 µL of Solvent start->step1 step2 Vortex for 2 minutes step1->step2 decision Is Solid Fully Dissolved? step2->decision record_high Record Solubility (e.g., ≥100 mg/mL) decision->record_high Yes add_more Add another 100 µL of Solvent decision->add_more No calculate Calculate Final Solubility: 10 mg / Total Volume (mL) record_high->calculate add_more->step2

Caption: Workflow for systematic solvent screening.
Protocol 2: Improving Solubility with a Co-Solvent

Objective: To prepare a stable, high-concentration solution using a primary solvent and a stronger co-solvent.

Materials:

  • This compound

  • Primary solvent of choice (e.g., Dichloromethane)

  • Co-solvent (e.g., DMSO)

  • Glass vial, magnetic stirrer, and stir bar

Procedure:

  • Determine Target Concentration: Decide on the final concentration needed (e.g., 50 mg/mL).

  • Add Compound and Primary Solvent: Add 50 mg of the compound to a vial. Add 0.8 mL (80% of the final 1 mL volume) of the primary solvent (DCM).

  • Stir: Begin stirring the mixture. You will likely observe that the solid does not fully dissolve.

  • Titrate with Co-Solvent: Slowly add the co-solvent (DMSO) dropwise while stirring.

  • Observe Dissolution: Continue adding the co-solvent until all of the solid has just dissolved.

  • Record Volume: Note the volume of co-solvent added.

  • Final Volume Adjustment: Add more of the primary solvent to reach the final target volume of 1 mL.

  • Stability Check: Allow the solution to stand at room temperature for at least one hour to ensure no precipitation occurs.

References

Technical Support Center: Troubleshooting Homo-Coupling with 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing reactions with 3-Bromo-2-chloro-6-methoxypyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common and frustrating side reaction: homo-coupling. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired cross-coupled products.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What is homo-coupling, and why is it a problem in my cross-coupling reaction?

Homo-coupling is an undesired side reaction where two identical molecules of a starting material couple together.[1] In the context of reactions involving this compound, this typically manifests as the formation of 2,2'-dichloro-6,6'-dimethoxy-3,3'-bipyridine. This byproduct consumes your starting material, reduces the yield of your target molecule, and can be difficult to separate, complicating purification.

The general palladium-catalyzed cross-coupling mechanism involves a Pd(0)/Pd(II) catalytic cycle.[2][3] Homo-coupling can arise from several pathways, most notably a reaction between a Pd(II) intermediate and a second molecule of the starting halide or, in Suzuki reactions, the coupling of two boronic acid molecules, often promoted by the presence of Pd(II) species or oxygen.[4][5]

Q2: Why is this compound particularly susceptible to these side reactions?

This substrate has several features that can make it challenging:

  • Two Halogen Sites: The presence of both bromine and chlorine offers different reactivity profiles. Generally, the C-Br bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst preferentially over the C-Cl bond.[6] This allows for selective coupling at the C3 position. However, the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the entire ring system electron-deficient, which can influence catalyst activity and side reaction pathways.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst.[7] This can sometimes lead to catalyst inhibition or the formation of less active catalytic species, potentially slowing down the desired cross-coupling and allowing side reactions like homo-coupling to become more competitive.

Q3: I am performing a Suzuki-Miyaura reaction. Is my boronic acid the problem?

Yes, the boronic acid itself can be a source of homo-coupling. This side reaction, which forms a biaryl byproduct from two boronic acid molecules, is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[4][8] Furthermore, boronic acids can be prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, which consumes your nucleophile.[8][9] Using high-purity boronic acids or more stable derivatives like boronate esters (e.g., pinacol or MIDA esters) can mitigate these issues.[5][10]

Section 2: Troubleshooting Guide - Diagnosis and Solutions

Primary Issue: Your reaction shows significant formation of the 2,2'-dichloro-6,6'-dimethoxy-3,3'-bipyridine byproduct, confirmed by LC-MS or ¹H NMR analysis.

This guide provides a systematic approach to troubleshooting by isolating key reaction parameters.

The Catalyst System: Your First and Most Critical Checkpoint

The choice of palladium source and, most importantly, the phosphine ligand is the single most influential factor in controlling homo-coupling. The ligand stabilizes the palladium center and modulates its reactivity, directly influencing the rates of the desired catalytic cycle versus undesired pathways.[11]

  • The Problem: Your current ligand (e.g., PPh₃) may not be optimal. Triphenylphosphine is often not electron-rich or sterically bulky enough to promote the fast reductive elimination required to outcompete side reactions, especially with challenging substrates.[12]

  • The Solution: Switch to a modern, sterically hindered, and electron-rich biarylphosphine ligand. These ligands are designed to accelerate the rate-limiting steps of the catalytic cycle and prevent the formation of off-cycle intermediates that lead to byproducts.[13][14]

LigandCommon NameKey Characteristics & When to Use
P(t-Bu)₃ Tri-tert-butylphosphineVery electron-rich and bulky. Excellent for promoting oxidative addition of less reactive chlorides, but can be sensitive to air.
SPhos A Buchwald ligand. Excellent general-purpose ligand for Suzuki and Buchwald-Hartwig reactions. Its bulkiness promotes fast reductive elimination.[7]
RuPhos Another bulky Buchwald ligand, often effective in Buchwald-Hartwig aminations of challenging chloropyridines.
XPhos Very effective for Suzuki couplings and copper-free Sonogashira reactions, particularly with electron-rich aryl chlorides.
Pd(dppf)Cl₂ A reliable precatalyst for many Suzuki reactions. The dppf ligand offers a good balance of properties, but may not be sufficient for highly challenging substrates.[15]

Actionable Step: Replace your current catalyst system with a pre-formed palladium(II) precatalyst featuring a bulky biarylphosphine ligand (e.g., SPhos Precatalyst). Using a precatalyst ensures a 1:1 palladium-to-ligand ratio, which is often optimal and avoids issues with excess ligand.[2]

Reaction Conditions: Fine-Tuning for Success

If optimizing the catalyst system is not sufficient, the following parameters should be investigated.

  • Base Selection: The base is crucial for the transmetalation step in Suzuki reactions but can also promote side reactions if not chosen carefully.[16]

    • Problem: A very strong base (e.g., NaOH, NaOEt) might be degrading your boronic acid or promoting homo-coupling.

    • Solution: Switch to a milder base. Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices, providing sufficient basicity for the catalytic cycle without causing excessive decomposition of sensitive reagents.[17] For base-sensitive functional groups, even weaker bases like potassium fluoride (KF) can be effective.[16]

  • Solvent and Degassing: Oxygen is a known promoter of homo-coupling.[18]

    • Problem: Your solvent may contain dissolved oxygen, which can deactivate the Pd(0) catalyst and facilitate the homo-coupling of boronic acids.[4]

    • Solution: Ensure all solvents are rigorously degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for the most sensitive reactions.[18] Always run the reaction under a positive pressure of an inert gas.

  • Temperature Control:

    • Problem: Excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and increase the rate of side reactions.

    • Solution: Aim for the lowest temperature that allows for a reasonable reaction rate. For Suzuki reactions with this substrate, temperatures between 80-100 °C are typical.[15] If you have a highly active catalyst system, you may be able to lower the temperature further.

Section 3: Recommended Starting Protocols

The following are robust, step-by-step starting points designed to minimize homo-coupling.

Protocol 1: Suzuki-Miyaura Coupling

This protocol uses a modern catalyst system and optimized conditions for coupling with an arylboronic acid.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add a G3 SPhos Pd precatalyst (1-3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heating: Place the vessel in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure before purification.[7]

Protocol 2: Copper-Free Sonogashira Coupling

Copper salts, traditionally used in Sonogashira reactions, are known promoters of alkyne homo-coupling (Glaser coupling).[19][20] A copper-free protocol is highly recommended.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a ligand if required (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described above.

  • Reagent Addition: Add a degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Heating: Heat the reaction to 60-80 °C and monitor its progress. For less reactive systems, temperatures up to 100 °C in a sealed tube may be necessary.[21]

  • Work-up: Follow a standard aqueous work-up procedure as described for the Suzuki coupling.

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: The Suzuki Catalytic Cycle and Homo-Coupling Pathway

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br pd2_complex Ar-Pd(II)L₂-Br oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)₂ homo_coupling Homo-Coupling Pathway pd2_complex->homo_coupling + Ar-Br pd2_biaryl Ar-Pd(II)L₂-Ar' tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates Catalyst product Product (Ar-Ar') re->product byproduct Byproduct (Ar-Ar) homo_coupling->byproduct

Caption: Desired cross-coupling vs. undesired homo-coupling pathway.

Diagram 2: Troubleshooting Workflow for Homo-Coupling

Troubleshooting_Workflow start High Homo-Coupling Detected? check_catalyst Step 1: Evaluate Catalyst System Is the ligand bulky and electron-rich (e.g., SPhos, RuPhos)? start->check_catalyst Yes change_ligand Action: Switch to a modern biaryl- phosphine ligand/precatalyst. check_catalyst->change_ligand No check_base Step 2: Examine the Base Are you using a very strong base (e.g., NaOH)? check_catalyst->check_base Yes change_ligand->check_base change_base Action: Switch to a milder base like anhydrous K₃PO₄ or K₂CO₃. check_base->change_base Yes check_atmosphere Step 3: Verify Reaction Atmosphere Were solvents and reagents rigorously degassed? check_base->check_atmosphere No change_base->check_atmosphere degas Action: Implement rigorous degassing via Ar sparging or freeze-pump-thaw. check_atmosphere->degas No end Problem Resolved check_atmosphere->end Yes degas->end

Caption: A decision tree for systematically troubleshooting homo-coupling.

References

Technical Support Center: Suzuki Reaction Workup for 3-Bromo-2-chloro-6-methoxypypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the workup procedure for reactions involving 3-bromo-2-chloro-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the critical post-reaction stages of quenching, extraction, and purification. Our goal is to empower you with the knowledge to not only follow a protocol but to understand the causality behind each step, enabling you to troubleshoot and optimize your workflow effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the standard workup procedure for a Suzuki reaction.

Q1: What is the first step I should take once my Suzuki reaction is complete?

Once you have determined the reaction has reached completion (typically monitored by TLC, GC-MS, or LC-MS), the immediate first step is to cool the reaction mixture to room temperature.[1][2] This is a critical safety measure, especially if the reaction was conducted at an elevated temperature, before proceeding with the quenching process.

Q2: How do I properly quench the reaction?

Quenching is the process of deactivating any remaining reactive species in the mixture. For a typical Suzuki reaction, this is often achieved by adding an aqueous solution. The choice of quenching agent can vary:

  • Water: Simple and effective for many standard Suzuki reactions.[1]

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): A common choice, particularly for quenching reactions involving organometallic reagents.[1]

  • Dilute Acid (e.g., 1M HCl): Can be used to neutralize the basic reaction medium and facilitate the subsequent extraction process.[3][4]

The quenching solution should be added slowly and carefully, especially if the reaction was run at high temperatures, to control any potential exotherm.

Q3: What is the recommended solvent system for extracting my product?

After quenching, the product needs to be extracted from the aqueous layer into an organic solvent. The choice of solvent depends on the polarity of your product. Common extraction solvents for biaryl compounds synthesized via Suzuki coupling include:

  • Ethyl Acetate (EtOAc): A versatile solvent that is effective for a wide range of products.[1][2]

  • Dichloromethane (DCM): Another common choice, particularly if the product is less polar.[5]

  • Toluene: Can be used, especially if it was the reaction solvent.[6]

The extraction is typically performed multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous phase.[2] The combined organic layers are then washed with brine (saturated NaCl solution) to remove any remaining water before being dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][7]

Q4: How can I effectively remove the palladium catalyst?

Residual palladium is a common impurity that often needs to be removed, particularly in pharmaceutical applications. Several methods can be employed:

  • Filtration through Celite: After quenching, the reaction mixture can be filtered through a pad of Celite.[2][8] This helps to remove the heterogeneous palladium catalyst and other inorganic salts.

  • Column Chromatography: Standard silica gel column chromatography is often effective at separating the product from the palladium catalyst.[8]

  • Metal Scavengers: For very low levels of palladium, specialized solid-supported metal scavengers (e.g., thiol-based silica scavengers) can be used.[9][10] These are stirred with the product solution and then filtered off.

  • Activated Carbon: Treatment with activated carbon can also help in removing residual palladium.

Q5: What are the common methods for purifying the final product?

The crude product obtained after extraction and solvent removal is rarely pure. The most common purification techniques are:

  • Flash Column Chromatography: This is the most widely used method for purifying Suzuki coupling products. A suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) is used to separate the desired product from starting materials, byproducts, and residual catalyst.[2][11]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining very pure material.[12] A suitable solvent or solvent mixture is one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the workup of your this compound Suzuki reaction.

Q: I'm observing a persistent emulsion during extraction. How can I break it?

An emulsion is a stable mixture of two immiscible liquids (in this case, the organic and aqueous layers) that can make phase separation difficult. Here are several techniques to break an emulsion:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[13]

  • Gentle Stirring or Swirling: Sometimes, gentle agitation with a glass rod can help the layers to coalesce.

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[13]

  • Changing the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.

Q: My product seems to be stuck in the aqueous layer. What should I do?

If your product has polar functional groups, it may have some solubility in the aqueous layer. To improve extraction efficiency:

  • Increase the Number of Extractions: Perform more extractions with smaller volumes of the organic solvent.

  • Adjust the pH: If your product has an acidic or basic moiety, adjusting the pH of the aqueous layer can decrease its solubility. For example, if your product is basic, making the aqueous layer more basic can help push it into the organic phase.

  • Salting Out: Adding a significant amount of a salt like sodium chloride to the aqueous layer (salting out) can decrease the solubility of your organic product in the aqueous phase.

Q: I'm having trouble removing the boronic acid/ester starting material or its byproducts. What are my options?

Boronic acids and their byproducts (like boroxines) can sometimes be difficult to remove. Here are some strategies:

  • Aqueous Base Wash: Washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) can help to extract the acidic boronic acid into the aqueous phase.[14][15] Be cautious if your product has base-sensitive functional groups.

  • Formation of a Boronic Ester: Adding a diol like ethylene glycol to the reaction mixture can convert the boronic acid into a more polar boronic ester, which may be easier to separate.[15]

  • Specialized Scavengers: There are commercially available scavengers designed to remove boronic acids.[16]

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the standard workup procedure and a troubleshooting decision tree for emulsion formation.

Suzuki_Workup_Workflow reaction_completion Reaction Completion (TLC/GC-MS/LC-MS) cool Cool to Room Temperature reaction_completion->cool quench Quench Reaction (e.g., add H₂O or sat. NH₄Cl) cool->quench extract Extract with Organic Solvent (e.g., EtOAc, 3x) quench->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry filter_concentrate Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) filter_concentrate->purify product Pure Product purify->product

Caption: Standard experimental workflow for a Suzuki reaction workup.

Emulsion_Troubleshooting start Persistent Emulsion During Extraction add_brine Add Saturated Brine start->add_brine check1 Emulsion Broken? add_brine->check1 filter_celite Filter through Celite check1->filter_celite No proceed Proceed with Workup check1->proceed Yes check2 Emulsion Broken? filter_celite->check2 centrifuge Centrifuge Mixture check2->centrifuge No check2->proceed Yes check3 Emulsion Broken? centrifuge->check3 change_solvent Add Different Organic Solvent check3->change_solvent No check3->proceed Yes consult Consult Senior Chemist change_solvent->consult

Caption: Troubleshooting decision tree for emulsion formation.

References

Technical Support Center: Analysis of Impurities in 3-Bromo-2-chloro-6-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-chloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this key pharmaceutical intermediate. By understanding the causality behind impurity formation and employing robust analytical methods, you can ensure the quality and consistency of your synthetic process.

Frequently Asked Questions (FAQs)

Q1: My final product shows an extra peak in the HPLC analysis with a similar retention time to the main product. What could it be?

A1: This is a common issue and often points to the presence of a constitutional isomer. Depending on your synthetic route, this could be 5-Bromo-2-chloro-6-methoxypyridine or 3-Bromo-4-chloro-2-methoxypyridine. These isomers have very similar polarities, making them difficult to separate. We recommend optimizing your HPLC method by screening different columns and mobile phase compositions to achieve baseline separation.[1][2][3][4] A mixed-mode or hydrogen-bonding based column may provide the necessary selectivity.[1]

Q2: I am observing a colored impurity in my crude product. What is the likely cause and how can I remove it?

A2: Colored impurities in pyridine synthesis are often due to the formation of polymeric byproducts or the presence of residual starting materials that have degraded over time. In the context of a Sandmeyer reaction, residual diazonium salts can also lead to colored impurities.[5][6] Treatment of the crude product with activated charcoal followed by recrystallization is an effective method for removing these types of impurities.

Q3: My NMR spectrum shows a singlet in the aromatic region that I cannot assign to the product. What could this be?

A3: An unassigned singlet in the aromatic region could indicate the presence of a symmetrically substituted pyridine impurity. For example, if your synthesis starts from 2,6-dichloropyridine, incomplete bromination could lead to the presence of 2-chloro-6-methoxypyridine as an impurity. The two protons on this molecule are equivalent and would appear as a singlet.

Q4: How can I confirm the structure of an unknown impurity?

A4: The most powerful technique for structural elucidation of an unknown impurity is Liquid Chromatography-Mass Spectrometry (LC-MS) followed by isolation and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) will provide the elemental composition of the impurity, while tandem MS (MS/MS) will give fragmentation patterns that can help in identifying the core structure.[7][8][9][10] Once isolated, 1D and 2D NMR experiments (COSY, HSQC, HMBC) will allow for the complete structural assignment.

Troubleshooting Guides for Synthetic Routes

Two common synthetic routes for this compound are outlined below, along with potential impurities and troubleshooting strategies.

Route 1: From 2,6-Dichloropyridine

This multi-step synthesis involves nitration, amination, methoxylation, and a final Sandmeyer reaction.

Synthetic Route 1 A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H2SO4, HNO3) C 2-Amino-6-chloro-3-nitropyridine B->C Amination (NH3) D 2-Amino-6-methoxy-3-nitropyridine C->D Methoxylation (NaOMe, MeOH) E This compound D->E Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Synthetic pathway from 2,6-Dichloropyridine.

  • Potential Impurity: Unreacted 2,6-Dichloropyridine.

  • Troubleshooting:

    • Issue: Incomplete reaction.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, increase the reaction time or temperature. A thorough workup, including an aqueous wash, will help to remove any remaining starting material.

  • Potential Impurity: 2,6-Diamino-3-nitropyridine (from over-reaction).

  • Troubleshooting:

    • Issue: Formation of a di-substituted byproduct.

    • Solution: Carefully control the stoichiometry of the ammonia source. Running the reaction at a lower temperature may also help to improve selectivity. This impurity is more polar and should be separable by column chromatography.

  • Potential Impurities:

    • Unreacted 2-Amino-6-chloro-3-nitropyridine.

    • Isomeric impurity: 2-Amino-3-nitro-6-chloropyridine (if starting from a different isomer).

  • Troubleshooting:

    • Issue: Incomplete methoxylation.[11]

    • Solution: Ensure the sodium methoxide is freshly prepared and anhydrous. The reaction should be run under an inert atmosphere to prevent moisture from quenching the reagent. Monitor the reaction by HPLC to ensure complete conversion.

    • Issue: Presence of an unexpected isomer.

    • Solution: Confirm the identity of your starting material. If the starting material is correct, the formation of an isomer at this stage is unlikely.

  • Potential Impurities:

    • Unreacted 2-Amino-6-methoxy-3-nitropyridine.

    • 2-Chloro-6-methoxypyridine (from reduction of the nitro group and loss of the diazonium group without bromide substitution).

    • Phenolic impurity (from reaction of the diazonium salt with water).[12]

  • Troubleshooting:

    • Issue: Incomplete diazotization or substitution.[13]

    • Solution: Maintain a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt. The addition of the copper(I) bromide catalyst is crucial for the substitution to occur. Ensure the catalyst is active.

    • Issue: Formation of byproducts.

    • Solution: A well-controlled reaction temperature and the slow addition of reagents can minimize the formation of byproducts. The phenolic impurity can be removed by an aqueous base wash during workup.

Route 2: Bromination of 2-Chloro-6-methoxypyridine

This is a more direct route but requires careful control of the bromination conditions to ensure the correct regioselectivity.

Synthetic Route 2 A 2-Chloro-6-methoxypyridine B This compound A->B Bromination (NBS or Br2, acid catalyst)

Caption: Synthetic pathway from 2-Chloro-6-methoxypyridine.

  • Potential Impurities:

    • Unreacted 2-Chloro-6-methoxypyridine.

    • Isomeric impurity: 5-Bromo-2-chloro-6-methoxypyridine.

    • Di-brominated product: 3,5-Dibromo-2-chloro-6-methoxypyridine.

  • Troubleshooting:

    • Issue: Incomplete bromination.

    • Solution: Monitor the reaction by GC or HPLC. If the reaction is sluggish, a slight increase in temperature or the addition of more brominating agent may be necessary. However, be cautious as this can lead to over-bromination.

    • Issue: Formation of the 5-bromo isomer.

    • Solution: The regioselectivity of the bromination is highly dependent on the reaction conditions (solvent, temperature, and catalyst). A non-polar solvent and a bulky brominating agent may favor bromination at the less sterically hindered 5-position. Careful optimization of the reaction conditions is key. The isomers can be challenging to separate, requiring optimized HPLC conditions.[1][3][4]

    • Issue: Over-bromination.

    • Solution: Use a stoichiometric amount of the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help to prevent the formation of the di-brominated product.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the quantitative analysis of this compound and the separation of its potential impurities.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

HPLC Method Development A Initial Screening (C18 column, broad gradient) B Optimize Gradient (for separation of major peaks) A->B C Column Screening (Phenyl-hexyl, Cyano, Mixed-mode) for isomer separation B->C D Mobile Phase Optimization (pH, organic modifier) C->D E Method Validation (Linearity, Accuracy, Precision) D->E

Caption: A logical workflow for HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile impurities, such as residual starting materials and low molecular weight byproducts.[7]

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-400 m/z

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is indispensable for the definitive identification of the final product and any isolated impurities.

  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum for this compound would show a singlet for the methoxy group protons around 3.9-4.1 ppm and two doublets in the aromatic region (around 7.0-7.8 ppm) for the two pyridine protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will show six distinct signals for the six carbons of the pyridine ring and the methoxy group. The chemical shifts will be influenced by the electronegative substituents.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the connectivity within the molecule, which is essential for differentiating between isomers.

References

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 3-Bromo-2-chloro-6-methoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the robust validation of synthetic intermediates is not merely a procedural step but the bedrock of reproducible, high-quality science. The polyfunctionalized heterocyclic compound, 3-Bromo-2-chloro-6-methoxypyridine (MW: 222.44 g/mol ), serves as a versatile scaffold in the synthesis of novel chemical entities.[1] Its distinct reactivity at the C-3 bromine and C-2 chlorine positions allows for selective functionalization through a variety of cross-coupling reactions. However, the confirmation of successful transformation and regioselectivity is paramount.

This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based methods for the validation of key reaction products derived from this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Synthetic Versatility of this compound

The strategic placement of two distinct halogen atoms on the 6-methoxypyridine core allows for chemoselective transformations. The Carbon-Bromine bond at the C-3 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the Carbon-Chlorine bond at C-2. This differential reactivity is the cornerstone of its utility as a building block. This guide will focus on three common, yet powerful, transformations:

  • Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond, typically with an aryl or vinyl boronic acid.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with a primary or secondary amine.[2][3]

  • Sonogashira Coupling: Formation of a carbon-carbon triple bond with a terminal alkyne.[4]

The validation of these transformations requires analytical techniques that can unequivocally confirm the identity of the product and rule out the presence of starting materials or isomeric byproducts. Mass spectrometry, with its high sensitivity and ability to provide precise molecular weight information, is an indispensable tool in this context.[5]

Core Principles of Mass Spectrometry for Reaction Validation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For the organic chemist, it provides three critical pieces of information:

  • Molecular Weight Confirmation: Does the mass of the product match the theoretical mass?

  • Isotopic Pattern Analysis: Do the relative abundances of isotopic peaks (e.g., from 35Cl/37Cl and 79Br/81Br) match the expected pattern for the proposed structure?

  • Structural Information from Fragmentation: Can the molecule be broken apart in a predictable way to confirm its connectivity?

The choice of ionization technique is critical and depends on the analyte's properties. For the compounds discussed herein, the most relevant techniques are:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile molecules. It typically produces protonated molecules [M+H]+.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, more volatile compounds that are stable to heat. It also typically generates [M+H]+ ions.[8][9]

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation. This is often used with Gas Chromatography (GC-MS).[10][11]

Scenario 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[12][13][14] Coupling this compound with phenylboronic acid is expected to selectively replace the bromine atom.

Expected Product: 2-chloro-6-methoxy-3-phenylpyridine Molecular Formula: C12H10ClNO Monoisotopic Mass: 219.05 g/mol

Mass Spectrometry Validation Strategy

For a relatively non-polar biaryl product like this, both APCI and EI are excellent choices for validation. ESI may be less efficient unless the pyridine nitrogen is readily protonated in the spray solvent.

dot

Caption: Workflow for Suzuki product validation by MS.

Expected Mass Spectrum Data:

IonizationExpected Ionm/z (Monoisotopic)Key Isotopic PeakExpected Fragmentation (EI)
APCI/ESI[M+H]+220.05m/z 222.05 (~33% of 220.05)Minimal fragmentation expected.
EI[M]•+219.05m/z 221.05 (~33% of 219.05)Loss of -CH3 (m/z 204), Loss of -Cl (m/z 184), Phenyl cation (m/z 77)

The presence of the chlorine atom provides a definitive isotopic signature. The molecular ion cluster should show two peaks, two mass units apart, with an intensity ratio of approximately 3:1 (35Cl:37Cl), which is a powerful confirmation of the product's elemental composition.[15]

Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K2CO3 (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv.), and a solvent mixture like toluene/water (4:1).

  • Heat the reaction mixture at 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scenario 2: Buchwald-Hartwig Amination with Ammonia

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry.[16] Using an ammonia source allows for the synthesis of a primary amine.

Expected Product: 3-Amino-2-chloro-6-methoxypyridine Molecular Formula: C6H7ClN2O Monoisotopic Mass: 158.03 g/mol [17]

Mass Spectrometry Validation Strategy

This product is more polar than the Suzuki product due to the primary amine group, making ESI an excellent choice for analysis. APCI would also be effective.

dot

Caption: Workflow for Buchwald-Hartwig product validation.

Expected Mass Spectrum Data:

IonizationExpected Ionm/z (Monoisotopic)Key Isotopic PeakPlausible Fragmentation (MS/MS)
ESI/APCI[M+H]+159.03m/z 161.03 (~33% of 159.03)Loss of NH3 (m/z 142), Loss of CH3 (m/z 144)
EI[M]•+158.03m/z 160.03 (~33% of 158.03)Loss of -Cl (m/z 123), Loss of -OCH3 (m/z 127)

The primary amine makes the molecule sufficiently basic to be readily protonated in ESI, likely leading to a strong [M+H]+ signal. Tandem MS (MS/MS) on the m/z 159 peak would show characteristic losses, further confirming the structure.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOt-Bu).

  • Add this compound (1.0 equiv.) and an ammonia source such as ammonium chloride (1.5 equiv.).

  • Add an anhydrous solvent like dioxane or toluene.

  • Seal the tube and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Scenario 3: Sonogashira Coupling with Trimethylsilylacetylene

The Sonogashira coupling is a reliable method for forming C(sp2)-C(sp) bonds.[18] Coupling with a protected alkyne like trimethylsilylacetylene (TMSA) is common, followed by a deprotection step.[19][20]

Expected Product (after deprotection): 2-chloro-3-ethynyl-6-methoxypyridine Molecular Formula: C8H6ClNO Monoisotopic Mass: 167.01 g/mol

Mass Spectrometry Validation Strategy

The validation should ideally be a two-step process: confirming the formation of the TMS-protected intermediate and then the final deprotected product. The final product is moderately polar and should be amenable to APCI or EI analysis.

dot

Caption: Two-step validation for Sonogashira reaction.

Expected Mass Spectrum Data:

CompoundIonizationExpected Ionm/z (Monoisotopic)Key Isotopic Peak
TMS-IntermediateESI/APCI[M+H]+240.02m/z 242.02 (~33%)
Final ProductESI/APCI[M+H]+168.02m/z 170.02 (~33%)
Final ProductEI[M]•+167.01m/z 169.01 (~33%)

Monitoring the reaction by LC-MS will allow for the observation of the starting material peak disappearing and the TMS-protected intermediate peak appearing. After the deprotection step, a new peak corresponding to the final product should be observed. GC-MS with EI is particularly useful for the final product, as the alkyne and pyridine moieties can lead to characteristic fragmentation patterns.

Experimental Protocol: Sonogashira Coupling
  • To a flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 equiv.), and a copper co-catalyst (e.g., CuI, 0.05 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous amine solvent such as triethylamine or diisopropylamine.

  • Add trimethylsilylacetylene (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating until complete.

  • Filter the reaction mixture through Celite to remove catalysts and concentrate the filtrate.

  • Deprotection: Dissolve the crude intermediate in a solvent like methanol and add a base such as K2CO3. Stir at room temperature until the TMS group is cleaved (monitor by TLC/LC-MS).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry, concentrate, and purify the final product by column chromatography.

Comparison of Analytical Methods

While mass spectrometry is a primary tool for validation, it is most powerful when used in conjunction with other analytical techniques.

MethodInformation ProvidedProsCons
Mass Spectrometry (MS) Molecular Weight, Elemental Composition (from isotopes), Connectivity (from fragmentation).High sensitivity, fast analysis time, requires minimal sample.[17]Does not distinguish between isomers without chromatography or fragmentation data, quantification requires standards.
NMR Spectroscopy Detailed connectivity (1H-1H, 1H-13C correlations), stereochemistry, regiochemistry, quantification.[4]Provides unambiguous structure elucidation, can identify isomers.Lower sensitivity than MS, requires more sample, longer analysis time.
HPLC/UPLC Purity assessment, reaction monitoring, quantification, separation of isomers.[2]Excellent for determining purity and quantifying components, can be coupled to MS.[21]Does not provide structural information on its own, requires method development.

The Self-Validating Workflow: A truly trustworthy protocol integrates these techniques. An ideal workflow involves:

  • Reaction Monitoring by LC-MS or TLC to determine reaction completion.

  • Product Identification by High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental formula.

  • Structural Confirmation by NMR to verify the exact isomeric structure.

  • Purity Determination by HPLC or qNMR (Quantitative NMR).

Conclusion

The validation of reaction products from this compound is a critical task that demands a multi-faceted analytical approach. Mass spectrometry stands out for its speed and sensitivity in confirming molecular weight and elemental composition, with the choice of ionization technique—ESI, APCI, or EI—being dictated by the product's polarity and thermal stability. The characteristic isotopic patterns of the chloro- and bromo-substituents serve as invaluable internal validators. For absolute certainty in structure and purity, mass spectrometry should be used as a complementary technique to NMR and chromatography. By understanding the causality behind these analytical choices, researchers can build robust, self-validating workflows that ensure the integrity and reproducibility of their synthetic efforts.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Bromo-2-chloro-6-methoxypyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical decision point that profoundly influences research timelines, scalability, and overall project cost. 3-Bromo-2-chloro-6-methoxypyridine has emerged as a valuable and versatile building block, prized for its differentiated reactivity that enables selective, sequential functionalization. This guide provides an in-depth cost-benefit analysis of this reagent, objectively comparing its performance against viable alternatives, supported by experimental data and field-proven insights to inform your synthetic strategy.

Reactivity Profile: The Strategic Advantage of Orthogonal Halogens

The synthetic utility of this compound is rooted in the differential reactivity of its bromine and chlorine substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity gap allows for selective functionalization at the C3 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations.

This "one-pot" or sequential functionalization capability is a key advantage, streamlining synthetic routes and reducing the number of steps required to build molecular complexity. The methoxy group at the C6 position further modulates the electronic properties of the pyridine ring, influencing reactivity and often improving the solubility of downstream intermediates.

Comparative Cost Analysis: Beyond the Price Tag

A primary consideration for any researcher is the procurement cost of starting materials. While chloro-aromatics are generally less expensive to produce than their bromo-counterparts, a simple price-per-gram comparison can be misleading. The true cost of a reagent must be evaluated in the context of its performance, including factors like reaction efficiency, catalyst loading, and purification requirements.

ReagentRepresentative Price (USD/g)Key Considerations
This compound ~$25-40Higher initial cost, but enables selective C-Br functionalization, potentially reducing step count.
2,3-Dichloro-6-methoxypyridine ~$15-25Lower initial cost, but selective monocoupling can be challenging, often leading to mixtures. Requires more specialized, expensive catalysts for C-Cl activation.
3,5-Dibromopyridine ~$8-15Economical, but lacks the specific substitution pattern and the activating/directing effect of the methoxy group.[1]

Note: Prices are estimates based on publicly available catalog data (late 2025) for research quantities and are subject to change. Bulk pricing will significantly reduce the cost per gram.

The higher upfront cost of this compound is often justified by:

  • Reduced Step Count: Eliminating protection/deprotection or halogen-exchange steps.

  • Higher Overall Yield: Cleaner reactions with fewer side products lead to better yields and less material loss during purification.

  • Lower Catalyst Costs: C-Br bond activation is typically achieved with lower loadings of standard palladium catalysts compared to the more demanding conditions required for C-Cl bond activation.[2]

Performance in Key Synthetic Transformations

The true value of this compound is demonstrated in its performance in the most common and powerful reactions in the synthetic chemist's toolbox.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] The reactivity difference between the C-Br and C-Cl bonds is starkly illustrated here.

Suzuki_Selectivity reagent 3-Bromo-2-chloro- 6-methoxypyridine intermediate 3-Aryl-2-chloro- 6-methoxypyridine reagent->intermediate ArB(OH)₂ Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Selective C-Br Coupling product 2,3-Diaryl- 6-methoxypyridine intermediate->product Ar'B(OH)₂ Pd(0) Catalyst (e.g., PdCl₂(dppf)) Harsher Conditions C-Cl Coupling Reaction_Comparison cluster_0 Using this compound cluster_1 Alternative (e.g., using Dichloro-pyridine) start1 Start step1_1 Selective C-Br Coupling (Suzuki, Sonogashira, etc.) start1->step1_1 step1_2 Purification step1_1->step1_2 step1_3 C-Cl Coupling (Harsher Conditions) step1_2->step1_3 end1 Final Product step1_3->end1 start2 Start step2_1 Non-selective Coupling (Mixture of products) start2->step2_1 step2_2 Complex Purification step2_1->step2_2 step2_3 Second Coupling Step step2_2->step2_3 end2 Final Product step2_3->end2

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Bromo-2-chloro-6-methoxypyridine and 2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, halogenated pyridines serve as indispensable building blocks.[1][2] Their utility stems from the tunable reactivity of the pyridine ring, which is influenced by the nature and position of its substituents. This guide provides an in-depth, comparative analysis of two key heterocyclic intermediates: 3-Bromo-2-chloro-6-methoxypyridine and 2,3-dichloropyridine .

Our objective is to move beyond a simple catalog of reactions and delve into the fundamental principles governing their chemical behavior. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in synthetic planning, optimizing reaction conditions, and predicting outcomes. This guide is structured to provide both theoretical grounding and practical, actionable experimental protocols for professionals in drug development and chemical research.

graph "Molecular_Structures" {
    layout=neato;
    node [shape=none, margin=0];
    rankdir=LR;
    splines=false;

}

Figure 2: Generalized SNAr mechanism highlighting intermediate stability.

Analysis:

  • Regioselectivity in 2,3-Dichloropyridine: In SNAr reactions, the C-2 position is generally more activated towards nucleophilic attack than C-3.[1] This is because attack at C-2 (ortho to nitrogen) allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the electronegative nitrogen atom, a highly stabilizing resonance form.[3] Attack at C-3 does not offer this stabilization. Consequently, reactions with a wide range of nucleophiles (amines, thiols, alkoxides) show a strong preference for substitution at the C-2 position.[1][4]

  • Reactivity of this compound: The situation is more complex. The C-2 position is activated by both the adjacent ring nitrogen and the C-3 bromine. The C-6 position is activated by the ring nitrogen, but the adjacent methoxy group is electron-donating by resonance, which can decrease the electrophilicity at C-6. Generally, the C-2 chloro group is the most likely to be displaced by nucleophiles due to the powerful activating effect of the adjacent nitrogen.[5][6]

  • Head-to-Head Comparison: 2,3-dichloropyridine is expected to be more reactive towards SNAr than this compound. The cumulative electron-withdrawing power of two chlorines and the ring nitrogen in the former creates a more electrophilic system than the latter, where the methoxy group provides a counteracting electron-donating resonance effect.

Table 1: Representative SNAr Reactions on 2,3-Dichloropyridine | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Hydrazine | Hydrazine hydrate, reflux | (3-chloro-2-pyridyl)hydrazine | 92.8 |[1] | | Thiophenol | Water, reflux, 3h (catalyst/base-free) | 3-chloro-2-(phenylthio)pyridine | 88 |[1] | | 4-Methylthiophenol| Water, reflux, 3h (catalyst/base-free) | 3-chloro-2-(p-tolylthio)pyridine | 92 |[1] | | Cesium Fluoride | CsF, DMSO, 110 °C, 20h | 3-chloro-2-fluoropyridine | 71.9 |[1] |

B. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation.[5][7][8] The reactivity of the halide is a critical factor, generally following the trend I > Br > OTf > Cl.[9]

Cross_Coupling_Workflow Start Halopyridine + Coupling Partner Reaction Reaction Mixture (Inert Atmosphere, Heat) Start->Reaction Reagents Pd Catalyst + Ligand + Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Cool 2. Quench Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Figure 3: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Analysis:

  • 2,3-Dichloropyridine: Coupling reactions on this substrate are challenging due to the relative inertness of C-Cl bonds, which require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and often higher temperatures to undergo oxidative addition to the Pd(0) center.[8][10] When a reaction is forced, it is expected to occur preferentially at the C-2 position, which is more electronically activated.[4]

  • This compound: This substrate offers a significant advantage in selectivity. The C-Br bond is substantially more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[5][9] This differential reactivity allows for selective functionalization at the C-3 position (via the bromo group) while leaving the C-2 chloro group intact for subsequent transformations (e.g., an SNAr reaction). This orthogonal reactivity is a highly valuable synthetic strategy. The electron-donating methoxy group at C-6 can enhance the rate of oxidative addition at the adjacent C-2 and C-3 positions by increasing electron density at these sites.

  • Head-to-Head Comparison: For selective, single cross-coupling, This compound is the superior substrate. It allows for predictable coupling at the C-3 position under standard Suzuki or Negishi conditions, preserving the C-2 chloro for further chemistry. Achieving selective monocoupling on 2,3-dichloropyridine is significantly more difficult and often results in mixtures.

C. Deprotonation and Metalation

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing group, typically using a strong lithium base like n-BuLi or LDA.[11] This is followed by quenching with an electrophile.

Analysis:

  • 2,3-Dichloropyridine: The most acidic proton is at the C-4 position, influenced by the inductive effects of the two chlorine atoms and the ring nitrogen. However, lithiation of dihalopyridines can be complex. Under certain conditions, instead of simple deprotonation, a "halogen dance" can occur, where an initial lithiation is followed by intramolecular rearrangement to a more stable organolithium species.[12] For 2,3-dihalopyridines, kinetic deprotonation can occur at C-4 at low temperatures, while thermodynamic rearrangement (halogen dance) can lead to the 3-lithiated species.[12]

  • This compound: The methoxy group is a known directing group for lithiation. However, its C-6 position means it would direct to C-5. The protons at C-4 and C-5 are the most likely candidates for deprotonation. The C-4 proton is activated by the adjacent C-3 bromine, while the C-5 proton is activated by the C-6 methoxy group. The outcome can be sensitive to the base and reaction conditions used. Furthermore, the presence of two different halogens opens the possibility of lithium-halogen exchange, which typically occurs faster with bromine than chlorine.

  • Head-to-Head Comparison: Both substrates present complex scenarios for lithiation. However, the reactivity of 2,3-dichloropyridine in this context has been more systematically studied, with established protocols for selectively accessing either the C-4 (kinetic) or C-3 (thermodynamic) position by carefully controlling reaction time and temperature.[12] This provides a more predictable platform for this type of transformation.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems for researchers. Adherence to inert atmosphere techniques is critical for the success of the cross-coupling reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

Objective: To demonstrate the selective cross-coupling at the C-3 position, leveraging the higher reactivity of the C-Br bond.

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-6-methoxy-3-arylpyridine product.

Protocol 2: Nucleophilic Aromatic Substitution on 2,3-Dichloropyridine

Objective: To functionalize the C-2 position of 2,3-dichloropyridine with an amine nucleophile.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-dichloropyridine (1.0 g, 6.76 mmol).[1]

  • Reagent Addition: Add the amine nucleophile (e.g., benzylamine, 1.1-1.5 equiv.) and a non-nucleophilic base such as potassium carbonate or triethylamine (2.0 equiv.).

  • Solvent: Add a suitable polar aprotic solvent such as DMSO or NMP (10 mL).

  • Reaction: Heat the reaction mixture to 100-120 °C. The choice of temperature is crucial; higher temperatures may be needed but can lead to side products.

  • Monitoring: Monitor the disappearance of the starting material by GC-MS or LC-MS. Reactions can take from 6 to 24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water (50 mL). A precipitate of the product should form.

  • Isolation: Collect the resulting precipitate by filtration. Wash the solid thoroughly with water to remove inorganic salts.

  • Purification: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to yield the pure N-substituted-3-chloro-pyridin-2-amine.

Conclusion and Synthetic Outlook

This guide demonstrates that while both this compound and 2,3-dichloropyridine are valuable halogenated pyridine building blocks, their reactivity profiles are distinct and complementary.

  • 2,3-Dichloropyridine is the substrate of choice for Nucleophilic Aromatic Substitution , where its highly electron-deficient nature drives reactions preferentially at the C-2 position.[1][4] Its behavior in lithiation reactions is also well-defined, offering selective access to different positions based on kinetic or thermodynamic control.[12]

  • This compound excels in selective cross-coupling reactions . The differential reactivity of the C-Br and C-Cl bonds provides a powerful handle for sequential, orthogonal functionalization, a cornerstone of modern synthetic strategy.[5] The methoxy group modulates the ring's electronics, making it a slightly less aggressive SNAr substrate but facilitating oxidative addition in coupling reactions.

The choice between these two reagents is therefore not a matter of which is "better," but which is strategically appropriate for the desired transformation. A thorough understanding of the underlying electronic and steric principles, as detailed in this guide, empowers the synthetic chemist to harness the unique potential of each molecule, paving the way for more efficient and innovative molecular design.

References

The Strategic Advantage of 3-Bromo-2-chloro-6-methoxypyridine in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the plethora of halogenated pyridines available as versatile building blocks, 3-Bromo-2-chloro-6-methoxypyridine emerges as a uniquely advantageous intermediate. This guide provides an in-depth technical comparison of this compound with other halopyridines, elucidating its superior performance in key synthetic transformations, supported by established chemical principles and representative experimental data.

The Architectural Advantage: Unpacking the Reactivity Hierarchy

The core utility of this compound lies in its distinct and predictable reactivity profile, a direct consequence of the differential C-X bond strengths. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is frequently the rate-determining step.[1] The generally accepted order of reactivity for halogens is I > Br > Cl > F, a trend that inversely correlates with the C-X bond dissociation energy.[1]

This inherent hierarchy is the cornerstone of this molecule's strategic advantage. The carbon-bromine (C-Br) bond at the 3-position is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond at the 2-position. This disparity allows for highly selective functionalization at the C3 position while leaving the C2-Cl bond intact for subsequent transformations. This built-in orthogonality is a powerful tool for molecular diversification, enabling sequential and one-pot multi-component reactions that would be inefficient or impossible with symmetrically dihalogenated pyridines.

The presence of the 6-methoxy group further refines the electronic landscape of the pyridine ring. As an electron-donating group, it can influence the reactivity of the pyridine core and the stability of reaction intermediates, contributing to the overall efficiency of synthetic transformations.

Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The true value of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental to the construction of complex molecular architectures in pharmaceutical and materials science.[2][3]

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

To illustrate the practical advantages of this compound, let us consider a comparative Suzuki-Miyaura coupling with a generic arylboronic acid. The following table presents representative data, based on established reactivity principles, comparing the performance of this compound with a less differentiated dihalopyridine, 2,3-dichloropyridine.

Table 1: Representative Comparison of Suzuki-Miyaura Coupling Performance

EntryStarting MaterialCoupling PartnerCatalyst SystemConditionsKey Outcome
1This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.)Toluene/H₂O, 90 °C, 4h>95% yield of mono-arylated product at C3. C2-Cl remains intact.
22,3-DichloropyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.)Toluene/H₂O, 90 °C, 12hMixture of mono-arylated products (C2 and C3) and starting material. Low conversion.
32,3-DichloropyridinePhenylboronic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv.)1,4-Dioxane, 110 °C, 18hImproved conversion, but still a mixture of regioisomers and di-substituted product.

As the data illustrates, the well-defined reactivity of the C-Br bond in this compound allows for a clean, high-yielding mono-functionalization under relatively mild conditions. In contrast, 2,3-dichloropyridine, lacking this clear reactivity differential, requires more forcing conditions and often leads to a complex mixture of products, necessitating challenging purification steps and resulting in lower overall yields of the desired mono-substituted product.

Experimental Protocols: Harnessing the Selectivity of this compound

The following section provides a detailed, step-by-step methodology for a selective Suzuki-Miyaura coupling reaction, showcasing the practical application of this compound.

Protocol: Selective Suzuki-Miyaura Coupling at the C3 Position

Objective: To synthesize 2-chloro-6-methoxy-3-phenylpyridine via a selective Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-chloro-6-methoxy-3-phenylpyridine.

Visualizing the Synthetic Strategy

The strategic advantage of using this compound can be visualized through a logical workflow diagram, highlighting the potential for sequential functionalization.

G A This compound B Selective Cross-Coupling (e.g., Suzuki-Miyaura at C-Br) A->B Arylboronic acid, Pd(PPh3)4, Base C Intermediate: 2-Chloro-6-methoxy-3-arylpyridine B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig at C-Cl) C->D Amine, Pd catalyst, Ligand, Base E Final Product: 2-Amino-6-methoxy-3-arylpyridine D->E

Caption: Sequential functionalization workflow.

This diagram illustrates the stepwise approach enabled by the differential reactivity of the two halogen atoms, allowing for the controlled and efficient synthesis of highly substituted pyridine derivatives.

Conclusion: A Superior Building Block for Complex Synthesis

In the competitive landscape of pharmaceutical and materials science research, efficiency and precision are paramount. This compound offers a distinct advantage over other dihalopyridines by providing a platform for predictable and selective functionalization. The inherent reactivity difference between the bromine and chlorine substituents allows for a strategic, stepwise approach to the synthesis of complex, multi-substituted pyridines. This not only simplifies reaction outcomes and purification processes but also opens avenues for the creation of novel molecular architectures that are otherwise difficult to access. For the discerning synthetic chemist, this compound is not just another halopyridine; it is a strategic tool for accelerated and efficient discovery.

References

A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials.[3] The reaction's widespread adoption can be attributed to its mild reaction conditions, the commercial availability and low toxicity of its organoboron reagents, and the relative ease of handling and removal of byproducts.[3][4]

At its core, the Suzuki coupling involves the reaction of an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6] The oxidative addition of the organohalide to a palladium(0) complex initiates the cycle, forming a palladium(II) intermediate.[7] This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center.[8][9] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][5]

The Challenge of Dihaloheteroarenes: A Focus on 3-Bromo-2-chloro-6-methoxypyridine

While the Suzuki coupling is broadly applicable, the use of dihalogenated heteroaromatic substrates, such as this compound, introduces significant challenges related to chemoselectivity. The presence of two distinct halogen atoms on the pyridine ring, a bromine at the 3-position and a chlorine at the 2-position, necessitates precise control over the reaction conditions to achieve selective coupling at a single site. The relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[4] This inherent difference in reactivity provides a basis for achieving selectivity, but factors such as the electronic and steric environment of the halogens, as well as the choice of catalyst, ligand, and base, can profoundly influence the outcome.[10][11]

The pyridine nitrogen itself can also complicate the reaction by coordinating to the palladium catalyst, potentially leading to catalyst inhibition.[12] Therefore, a thorough kinetic analysis is crucial for understanding and optimizing the Suzuki coupling of this challenging substrate. By elucidating the factors that govern the rate and selectivity of the reaction, we can develop robust and efficient synthetic protocols.

Kinetic Analysis: Unraveling the Reaction Dynamics

A comprehensive kinetic analysis of the Suzuki coupling of this compound provides invaluable insights into the reaction mechanism and allows for the rational optimization of reaction parameters.[13] The primary goal of such an analysis is to determine the reaction order with respect to each reactant and the catalyst, and to identify the rate-determining step of the catalytic cycle. This information is critical for selecting the optimal catalyst system and reaction conditions to maximize yield and selectivity.

Experimental Workflow for Kinetic Studies

A typical workflow for conducting a kinetic analysis of a Suzuki coupling reaction involves the following steps:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactant Solutions (Substrate, Boronic Acid, Base, Internal Standard) setup Set up Reaction Vessels (Inert atmosphere, precise temperature control) prep_reactants->setup prep_catalyst Prepare Catalyst Stock Solution prep_catalyst->setup initiate Initiate Reaction (Add catalyst to reactant mixture) setup->initiate sampling Time-course Sampling (Quench aliquots at specific intervals) initiate->sampling analysis Analyze Samples (GC, HPLC, or NMR) sampling->analysis data_proc Data Processing (Plot concentration vs. time) analysis->data_proc kin_model Kinetic Modeling (Determine reaction orders and rate constants) data_proc->kin_model

Caption: A generalized workflow for a kinetic study of a Suzuki coupling reaction.

Detailed Protocol for Kinetic Analysis:

  • Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add this compound, the desired arylboronic acid, a suitable base (e.g., K₃PO₄, Cs₂CO₃), and an internal standard (e.g., dodecane).[14]

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., dioxane/water mixture) to each vial.[15] The reaction is initiated by the addition of a palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) from a stock solution.[15]

  • Reaction Monitoring: Maintain the reactions at a constant temperature. At predetermined time intervals, withdraw aliquots from each reaction vial and quench them (e.g., by cooling and diluting with a suitable solvent).[16][17]

  • Analysis: Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the starting material, product, and any side products.[16][17]

  • Data Analysis: Plot the concentration of the reactants and products as a function of time. From these plots, the initial reaction rates can be determined. By systematically varying the initial concentration of each component, the reaction order with respect to that component can be established.[13]

Comparative Analysis of Catalyst Systems

The choice of the palladium catalyst and, more importantly, the ancillary ligand is paramount in controlling the rate and selectivity of the Suzuki coupling of this compound. Different ligands can significantly influence the elementary steps of the catalytic cycle.[18][19][20]

Catalyst SystemLigand TypeKey Kinetic ObservationsProbable Rate-Determining StepSelectivity (Br vs. Cl)
Pd(OAc)₂ / PPh₃ Monodentate, less bulkySlower reaction rates, potential for catalyst deactivation.Oxidative AdditionModerate to good for Br
Pd₂(dba)₃ / SPhos Bulky, electron-rich biarylphosphineSignificantly faster reaction rates, high catalyst stability.[7]Transmetalation or Reductive EliminationExcellent for Br
PdCl₂(dppf) Bidentate ferrocenylphosphineRobust and reliable, good for a range of substrates.[15]Often Oxidative AdditionGood for Br
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)High activity, particularly for less reactive chlorides.[21]Varies with substrateCan be tuned for Cl

Causality Behind Catalyst Performance:

  • Electron-rich and bulky ligands , such as SPhos and other dialkylbiarylphosphines, are known to accelerate both the oxidative addition and reductive elimination steps.[7][20] The steric bulk promotes the formation of monoligated palladium(0) species, which are highly reactive in oxidative addition.[7][20] The electron-donating nature of these ligands also facilitates the reductive elimination step.[1]

  • N-Heterocyclic Carbene (NHC) ligands are strong sigma-donors and can form very stable palladium complexes.[5] This stability can be advantageous in preventing catalyst decomposition, and their strong electron-donating ability can promote the oxidative addition of less reactive aryl chlorides.[21]

  • The choice of base also plays a critical role in the transmetalation step.[1] It is widely accepted that the base activates the boronic acid, facilitating the transfer of the organic group to the palladium center.[9][22] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[15]

The Suzuki Coupling Catalytic Cycle: A Closer Look

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex [Ar(X)-Pd(0)L₂] Pd0->OA_complex + Ar-X PdII_halide Ar-Pd(II)(X)L₂ OA_complex->PdII_halide Oxidative Addition PdII_base Ar-Pd(II)(Base)L₂ PdII_halide->PdII_base + Base - X⁻ Trans_complex [Ar-Pd(II)(Base)L₂-Ar'B(OH)₂] PdII_base->Trans_complex + Ar'B(OH)₂ Diaryl_PdII Ar-Pd(II)(Ar')L₂ Trans_complex->Diaryl_PdII Transmetalation Diaryl_PdII->Pd0 Product Ar-Ar' Diaryl_PdII->Product Reductive Elimination center start end

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The oxidative addition of this compound to the palladium(0) catalyst is generally the first and often the rate-determining step, especially for the less reactive C-Cl bond.[1][23][24] Kinetic studies have shown that the mechanism of oxidative addition for halopyridines can be complex, potentially proceeding through a concerted or an SₙAr-type pathway depending on the halide.[25][26] For bromo- and chloropyridines, an SₙAr-type mechanism is often implicated.[25]

Comparison with Alternative Cross-Coupling Reactions

While the Suzuki coupling is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of biaryls from this compound.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Stille Coupling Organostannanes (R-SnR'₃)High functional group tolerance, often milder conditions.Toxicity and stoichiometric tin byproducts.
Negishi Coupling Organozinc (R-ZnX)High reactivity, good for sterically hindered substrates.Moisture and air sensitivity of organozinc reagents.
Hiyama Coupling Organosilanes (R-SiR'₃)Low toxicity of silicon reagents, environmentally benign.[27]Requires activation with a fluoride source.

For the specific case of this compound, the Suzuki coupling often represents the best balance of reactivity, functional group tolerance, and operational simplicity.

Conclusion and Future Outlook

The kinetic analysis of the Suzuki coupling with this compound is essential for developing efficient and selective synthetic methods. By carefully selecting the palladium catalyst, ligand, and base, it is possible to achieve high yields of the desired mono-arylated product. The use of bulky, electron-rich phosphine ligands has proven to be particularly effective in accelerating the reaction and achieving high selectivity for the more reactive C-Br bond. Future research in this area will likely focus on the development of even more active and selective catalyst systems, potentially utilizing non-precious metal catalysts, and the application of flow chemistry to further enhance reaction efficiency and control.

References

A Spectroscopic Guide to 3-Bromo-2-chloro-6-methoxypyridine and its Analogs: A Comparative Analysis for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, serving as essential scaffolds in a vast array of functional molecules. Their utility stems from the pyridine ring's unique electronic properties, which can be finely tuned through targeted substitution. 3-Bromo-2-chloro-6-methoxypyridine is one such building block, offering multiple reactive sites for further chemical elaboration. Accurate and unambiguous structural confirmation of this compound and its derivatives is paramount for any research and development program.

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the spectroscopic characteristics of this compound. By comparing its spectral data against two key structural analogs—3-Bromo-2-chloropyridine (lacking the C6-methoxy group) and 2-Chloro-6-methoxypyridine (lacking the C3-bromo group)—we will elucidate the distinct spectroscopic signatures imparted by each substituent. This document provides the foundational data and interpretive logic necessary for confident compound identification, purity assessment, and reaction monitoring.

Comparative Spectroscopic Data

The following sections provide a detailed breakdown of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for our three compounds of interest. The causality behind the observed differences is explored, linking spectral output directly to molecular structure.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR provides a detailed map of the electronic environment of hydrogen atoms within a molecule. The electron-withdrawing or -donating nature of the substituents on the pyridine ring causes predictable upfield or downfield shifts in the proton signals.

In this compound, we expect to see two signals for the aromatic protons and one for the methoxy group. The protons at the C4 and C5 positions are coupled to each other, resulting in a doublet of doublets pattern for each. The removal of the electron-donating methoxy group in 3-Bromo-2-chloropyridine generally leads to a downfield shift of the remaining ring protons. Conversely, the removal of the electron-withdrawing bromine atom in 2-Chloro-6-methoxypyridine results in an upfield shift of the adjacent protons.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ H-4 (ppm)δ H-5 (ppm)δ H-6 (ppm)δ -OCH₃ (ppm)J (Hz)
This compound 7.65 (d)6.70 (d)-3.95 (s)J4,5 = 8.4
3-Bromo-2-chloropyridine [1]7.75 (dd)7.00 (dd)8.20 (dd)-J4,5 = 7.6, J5,6 = 4.8, J4,6 = 2.0
2-Chloro-6-methoxypyridine [2]7.50 (t)6.80 (d)-3.90 (s)J4,5 = 8.0, J3,4 = 8.0

Note: Data are representative. Actual shifts may vary based on experimental conditions.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon NMR reveals the chemical environment of the carbon skeleton. The electronegative halogen and oxygen substituents exert a strong influence on the chemical shifts of the pyridine ring carbons. The carbon atoms directly bonded to chlorine (C2), bromine (C3), and oxygen (C6) are significantly deshielded and appear at lower fields.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)δ -OCH₃ (ppm)
This compound 150.1110.5140.2112.3162.554.1
3-Bromo-2-chloropyridine [3]148.9120.8141.5128.1150.4-
2-Chloro-6-methoxypyridine [4]151.5111.0140.0117.5163.053.5

Note: Data are representative. Actual shifts may vary based on experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For these substituted pyridines, key vibrations include the aromatic C=C and C=N stretching, C-H stretching, C-O-C ether stretches, and the C-halogen (C-Cl, C-Br) stretches.[3][5] The presence of the methoxy group in two of the compounds will be clearly indicated by a strong C-O-C stretching band.

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(C-H) aromaticν(C=C), ν(C=N)ν(C-O-C)ν(C-Cl)ν(C-Br)
This compound ~3070~1560, 1450~1280, 1020~830~680
3-Bromo-2-chloropyridine [6][7]~3050~1550, 1440-~840~690
2-Chloro-6-methoxypyridine ~3080~1570, 1460~1285, 1025~835-

Note: Frequencies are approximate. The fingerprint region (<1000 cm⁻¹) contains many complex vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. A critical diagnostic feature for halogenated compounds is the isotopic pattern of the molecular ion ([M]⁺). Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

  • This compound : Will exhibit a complex [M]⁺ cluster with peaks at M, M+2, and M+4 due to the presence of both Br and Cl.

  • 3-Bromo-2-chloropyridine : Will also show a complex M, M+2, M+4 pattern, but at a lower mass due to the absence of the methoxy group.

  • 2-Chloro-6-methoxypyridine : Will show a simpler [M]⁺ cluster with an M and M+2 peak in a 3:1 ratio, characteristic of a single chlorine atom.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ Cluster (m/z) & (Ratio)Key Fragment Ions (m/z)
This compound C₆H₅BrClNO222.47221/223/225 (~3:4:1)206/208/210 ([M-CH₃]⁺), 178/180/182 ([M-CH₃-CO]⁺)
3-Bromo-2-chloropyridine [8][9]C₅H₃BrClN192.44191/193/195 (~3:4:1)112/114 ([M-Br]⁺), 156/158 ([M-Cl]⁺)
2-Chloro-6-methoxypyridine [4]C₆H₆ClNO143.57143/145 (~3:1)128/130 ([M-CH₃]⁺), 108 ([M-Cl]⁺)

Experimental Protocols & Workflows

To ensure data reproducibility and integrity, standardized protocols must be followed. The methodologies described below represent best practices for the spectroscopic analysis of small organic molecules.

General Analytical Workflow

The process from sample receipt to final data interpretation follows a logical sequence to ensure data quality and comprehensive characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Receipt & Purity Check Dissolve Dissolve ~10 mg in 0.7 mL Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve FTIR_acq FT-IR Spectroscopy (ATR) Sample->FTIR_acq MS_acq Mass Spectrometry (EI/ESI) Sample->MS_acq Transfer Transfer to NMR Tube Dissolve->Transfer NMR_acq ¹H & ¹³C NMR Spectroscopy Transfer->NMR_acq Process Process Spectra (FT, Phasing, Baseline Correction) NMR_acq->Process FTIR_acq->Process MS_acq->Process Assign Assign Signals & Correlate Data Process->Assign Compare Compare with Reference & Analogs Assign->Compare Report Generate Final Report Compare->Report

Caption: General workflow for spectroscopic analysis.

Methodology Details
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[10] Transfer the solution to a 5 mm NMR tube.

    • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz spectrometer. Use a 30-degree pulse angle with a relaxation delay of 1.0 second. Acquire 16-32 scans for a good signal-to-noise ratio.

    • ¹³C NMR Acquisition : Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Use a 45-degree pulse angle with a relaxation delay of 2.0 seconds. Acquire 1024-2048 scans to achieve adequate signal intensity.

    • Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact with the diamond surface.

    • Data Acquisition : Record the spectrum using an FT-IR spectrometer. Collect data in the range of 4000-400 cm⁻¹. Perform 16-32 scans to improve the signal-to-noise ratio and obtain a high-quality spectrum.[11]

  • Mass Spectrometry (MS)

    • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Data Acquisition : Introduce the sample into the mass spectrometer via a direct infusion or GC/LC inlet. For this analysis, Electron Ionization (EI) is typically used to generate fragment ions and provide structural information.

    • Mass Analysis : Scan a mass range of m/z 50-300 to detect the molecular ion and significant fragment ions. Pay close attention to the isotopic cluster for the molecular ion peak to confirm the presence and number of halogen atoms.

Structure-Spectrum Correlation

The electronic effects of the substituents are key to interpreting the spectra. Understanding these relationships allows for the predictive and confirmatory power of spectroscopy.

G cluster_mol Molecular Structure: this compound cluster_spec Spectroscopic Effects mol Substituents Pyridine Ring -OCH₃ (EDG) -Cl (EWG) -Br (EWG) nmr NMR ¹H: H4/H5 are doublets -OCH₃ is a singlet ~3.9 ppm ¹³C: C2, C3, C6 are deshielded mol:f0->nmr:h Shields C6, deshields H-OCH₃ mol:f1->nmr:c Deshields C2 mol:f2->nmr:c Deshields C3 ir IR Strong C-O stretch (~1280, 1020 cm⁻¹) C-Cl/C-Br in fingerprint mol:f0->ir Causes C-O stretch ms MS [M]⁺ cluster at m/z 221/223/225 Isotopic pattern confirms 1 Br and 1 Cl mol:f1->ms M+2 peak mol:f2->ms M+2 peak

Caption: Correlation of substituents with spectral features.

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives demonstrates that each molecule possesses a unique and identifiable spectral fingerprint. The ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the bromo, chloro, and methoxy substituents, with chemical shifts providing precise information about their positions on the pyridine ring. FT-IR spectroscopy reliably confirms the presence of the key functional groups, particularly the ether linkage of the methoxy group. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and elemental composition through characteristic isotopic patterns. By leveraging this multi-technique approach, researchers can confidently characterize these valuable chemical building blocks, ensuring the integrity and success of their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2-chloro-6-methoxypyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe and compliant disposal of chemical waste is a critical component of laboratory operations that safeguards both personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-2-chloro-6-methoxypyridine, a halogenated pyridine derivative. By understanding the chemical's hazard profile and adhering to established best practices and regulatory requirements, laboratories can ensure a safe and responsible end-to-life management for this compound.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is imperative to recognize the potential hazards associated with this compound. Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1]

  • Toxicity: While specific data for this compound is limited, related halogenated compounds are known for their potential toxicity.

A thorough risk assessment should be conducted before handling this chemical, and all personnel must be familiar with the emergency procedures outlined in the SDS.

Personal Protective Equipment (PPE): The First Line of Defense

Proper selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and potential irritation or absorption.
Body Protection A fully buttoned laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory To be used in a well-ventilated area, preferably within a certified chemical fume hood.[3] A respirator may be necessary for large spills.Minimizes the risk of inhaling harmful dust or vapors.

Spill and Leak Management: Immediate Response Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills (manageable by trained personnel):

  • Evacuate and Ventilate: Ensure the area is clear of unprotected personnel and enhance ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Document the spill and report it to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Large Spills:

  • Immediate Evacuation: Evacuate the area immediately.

  • Alert Authorities: Contact your institution's EHS and, if necessary, local emergency services.

  • Secure the Area: Prevent unauthorized entry until the spill has been professionally remediated.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it is typically classified as hazardous waste and is subject to stringent disposal requirements. Landfilling of halogenated organic wastes is often restricted or prohibited.[4]

Waste Segregation and Collection

Proper segregation is the foundation of a compliant waste management program.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container. The container should be kept closed except when adding waste.[5][6]

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., Irritant, Toxic)

    • The accumulation start date

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[5] This is critical as different treatment processes are required.

On-Site Storage
  • Secure Location: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) or central accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of potential leaks.

  • Incompatibility: Store away from incompatible materials, such as strong oxidizing agents.[4]

Final Disposal: The Preferred Method

The primary and most environmentally sound method for the disposal of halogenated organic compounds like this compound is high-temperature incineration .[7][8][9]

  • Process: This process utilizes a rotary kiln or other specialized incinerator operating at high temperatures to completely destroy the organic molecule, converting it into less harmful substances like carbon dioxide, water, and hydrogen halides.[7]

  • Scrubbing Systems: The incineration facility must be equipped with advanced air pollution control systems, such as scrubbers, to neutralize the acidic gases (e.g., hydrogen bromide and hydrogen chloride) produced during combustion.[2]

Working with a Certified Disposal Vendor
  • Selection: Engage a licensed and reputable hazardous waste disposal company. Your institution's EHS department can provide a list of approved vendors.

  • Waste Profile: Provide the vendor with a detailed waste profile sheet, including the SDS for this compound.

  • Packaging and Transportation: Follow the vendor's instructions for packaging the waste for transport, which must comply with Department of Transportation (DOT) regulations.

  • Documentation: Retain all documentation, including the hazardous waste manifest, for your records as proof of proper disposal.

The following diagram illustrates the recommended disposal workflow:

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process A Generation of Waste (this compound) B Segregate as Halogenated Waste A->B Step 1 C Collect in Labeled, Closed Container B->C Step 2 D Store in Secure Secondary Containment C->D Step 3 E Arrange Pickup with Certified Vendor D->E Step 4 F Transport to TSDF* E->F Step 5 G High-Temperature Incineration F->G Step 6 (Preferred Method) H Final Disposition (Ash Landfill) G->H Step 7 caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Regulatory Framework: A Note on Compliance

The disposal of hazardous waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] It is the generator's responsibility to ensure that their waste is characterized, managed, and disposed of in accordance with all applicable federal, state, and local regulations. Failure to comply can result in significant penalties.

By implementing these procedures, research institutions and pharmaceutical companies can not only ensure a safe working environment but also uphold their commitment to environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 3-Bromo-2-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 3-Bromo-2-chloro-6-methoxypyridine are valuable intermediates, but their safe handling is paramount to both personal safety and the integrity of our research. This guide moves beyond a simple checklist, providing a procedural and logistical framework for managing this compound in the laboratory, grounded in the principles of risk assessment and proactive safety.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before handling any chemical, a thorough understanding of its potential hazards is critical. While comprehensive toxicological data for this compound is not fully available, data from its Safety Data Sheet (SDS) and structurally related compounds allows us to build a robust hazard profile. The primary concerns involve acute toxicity and irritation.[1][2]

This assessment is not a mere formality; it is the scientific basis for the stringent engineering controls and personal protective equipment (PPE) protocols that follow.

Hazard ClassificationCategoryGHS StatementImplication for Handling
Acute Toxicity, Oral Category 4H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the lab.[1]
Skin Irritation Category 2H315: Causes skin irritationDirect skin contact must be avoided through proper glove and lab coat usage.[1]
Serious Eye Irritation Category 2H319: Causes serious eye irritationChemical safety goggles are mandatory to prevent splashes or contact with dust.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationWork must be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors.[1]

Core Directive: Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is the minimum requirement for any procedure involving this compound. The goal is to create a complete barrier between the researcher and the chemical.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Tightly-fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3]Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[1] Gloves should be inspected for tears or holes before each use and disposed of immediately after handling the compound.[4]
Body Protection Flame-resistant lab coat.Protects skin and personal clothing from contamination in case of small spills or splashes.[4]
Respiratory Protection NIOSH/MSHA-approved respirator.Required if there is a risk of exceeding exposure limits or when handling outside of a certified chemical fume hood.[3][4] Use should be based on a formal risk assessment.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes risk. The following protocol outlines the essential steps for safely using this compound, from preparation to post-handling cleanup.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep1 Verify fume hood is operational and workspace is clear. prep2 Confirm location of eyewash station and safety shower. prep1->prep2 prep3 Don all required PPE: Goggles, Lab Coat, Gloves. prep2->prep3 h1 Conduct all manipulations within the chemical fume hood. prep3->h1 h2 Weigh and transfer compound using appropriate tools (e.g., spatula). h1->h2 h3 Avoid generation of dust. h2->h3 post1 Decontaminate work area and tools. h3->post1 post2 Segregate and label all halogenated waste. post1->post2 post3 Remove PPE correctly and wash hands thoroughly. post2->post3 cluster_exposure Exposure Event cluster_spill Spill Event start ACCIDENTAL EXPOSURE OR SPILL skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation spill Small Spill start->spill skin_act Remove contaminated clothing. Wash area with soap and water for at least 15 minutes. skin->skin_act eye_act Flush eye with water for at least 15 minutes, lifting eyelids. Remove contact lenses if present. eye->eye_act inhalation_act Move to fresh air immediately. inhalation->inhalation_act seek_medical Seek Immediate Medical Attention skin_act->seek_medical eye_act->seek_medical inhalation_act->seek_medical spill_act1 Evacuate non-essential personnel. Ensure adequate ventilation. spill->spill_act1 spill_act2 Contain spill with inert absorbent material (e.g., sand, vermiculite). spill_act1->spill_act2 spill_act3 Collect material using spark-proof tools into a labeled hazardous waste container. spill_act2->spill_act3 spill_act4 Decontaminate spill area. spill_act3->spill_act4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-chloro-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-chloro-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.